Technical Documentation Center

5-Bromo-N,4-dimethylnicotinamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Bromo-N,4-dimethylnicotinamide
  • CAS: 2246722-11-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 5-Bromo-N,4-dimethylnicotinamide in Advanced Drug Discovery

Executive Summary In the landscape of rational drug design, the selection of molecular building blocks (MBBs) dictates the trajectory of lead optimization. 5-Bromo-N,4-dimethylnicotinamide has emerged as a privileged sca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, the selection of molecular building blocks (MBBs) dictates the trajectory of lead optimization. 5-Bromo-N,4-dimethylnicotinamide has emerged as a privileged scaffold in the synthesis of targeted therapeutics, particularly for kinase inhibitors and NAD+-dependent enzyme (e.g., Sirtuin/PARP) modulators[1]. This whitepaper deconstructs the structural causality of this compound, explaining how its specific substitution pattern pre-organizes molecular geometry to enhance target affinity, and provides a self-validating experimental workflow for its downstream derivatization.

Physicochemical Profile & Structural Causality

To engineer highly selective inhibitors, we must first understand the intrinsic properties of our starting materials. Table 1 summarizes the core quantitative data for 5-Bromo-N,4-dimethylnicotinamide[2].

Table 1: Physicochemical Properties of 5-Bromo-N,4-dimethylnicotinamide

PropertyValue
Compound Name 5-Bromo-N,4-dimethylnicotinamide
CAS Registry Number 2246722-11-0
Molecular Formula C8H9BrN2O
Molecular Weight 229.08 g/mol
Canonical SMILES CC1C(=CN=CC=1Br)C(=O)NC
Purity Standard ≥97% (Typical for MBBs)
The Causality of the Substitution Pattern

As an Application Scientist, I do not view this molecule merely as a collection of atoms, but as a highly engineered pharmacological tool. Every functional group serves a distinct mechanistic purpose:

  • The Pyridine Core: Acts as a bioisostere for the adenine ring of ATP. The electron-deficient nature of the ring lowers the LUMO, making it highly stable against oxidative metabolism while anchoring the molecule in the ATP-binding pocket of kinases[3].

  • The C3 N-Methylcarboxamide: This is the primary pharmacophore. It mimics the endogenous nicotinamide structure, allowing it to act as a potent competitive inhibitor for Sirtuins (SIRT1-3)[1]. In kinases, the N-H acts as a hydrogen bond donor and the C=O as an acceptor, forming critical bidentate interactions with the hinge region backbone[4].

  • The C4 Methyl Group (The Conformational Lock): This is the most critical design element. The steric bulk of the C4 methyl group forces the adjacent C3 carboxamide out of coplanarity with the pyridine ring due to A(1,3) allylic strain. This restricted dihedral angle pre-organizes the amide into the exact bioactive conformation required for hinge binding, drastically reducing the entropic penalty ( ΔS ) upon target engagement.

  • The C5 Bromine: Serves as an orthogonal, highly reactive electrophilic handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library generation[4].

Mechanistic Application: Kinase Signaling Disruption

When 5-Bromo-N,4-dimethylnicotinamide is derivatized at the C5 position with bulky aryl groups, the resulting compounds frequently exhibit potent inhibition against kinases such as Anaplastic Lymphoma Kinase (ALK) and Phosphoinositide-dependent kinase-1 (PDK1)[3][4].

The diagram below illustrates the logical relationship between the introduction of the synthesized nicotinamide derivative and the subsequent collapse of the tumor survival pathway.

Pathway Inhibitor Nicotinamide Derivative Kinase Target Kinase (e.g., PDK1/ALK) Inhibitor->Kinase ATP-competitive inhibition Akt Downstream Effector (Akt) Kinase->Akt Phosphorylation (Blocked) Proliferation Tumor Cell Proliferation Akt->Proliferation Growth Signal (Inhibited) Apoptosis Apoptosis Akt->Apoptosis Survival Signal (Relieved)

Fig 2: Disruption of kinase signaling pathways by nicotinamide-derived inhibitors.

Validated Experimental Protocol: Palladium-Catalyzed Derivatization

To translate this building block into a functional inhibitor, we utilize a microwave-assisted Suzuki-Miyaura cross-coupling. This protocol is designed as a self-validating system , ensuring that causality and analytical verification are embedded into the workflow[4].

Step-by-Step Methodology

1. Reagent Preparation & Phase Assembly

  • Action: In a 10 mL microwave-safe vial, combine 5-Bromo-N,4-dimethylnicotinamide (1.0 equiv, 0.1 M), the desired aryl boronic acid (1.2 equiv), and Pd(PPh3​)4​ (0.05 equiv). Add a solvent mixture of Toluene/Ethanol (4:1 v/v) and 1.0 M aqueous Na2​CO3​ (2.0 equiv).

  • Causality: The biphasic solvent system ensures the solubility of both the organic building block and the inorganic base. Na2​CO3​ is critical; it attacks the boronic acid to form an electron-rich boronate complex, which is required to accelerate the transmetalation step with the Pd(II) intermediate.

2. Strict Degassing (Inert Atmosphere)

  • Action: Submerge a sparging needle into the biphasic mixture and purge with ultra-pure Argon for 10 minutes.

  • Causality: Atmospheric oxygen rapidly oxidizes the active 14-electron Pd(0) species to an inactive Pd(II) state, irreversibly halting the catalytic cycle. Strict degassing is non-negotiable for reproducible yields.

3. Microwave Irradiation

  • Action: Seal the vial with a crimp cap and subject to microwave irradiation at 120°C for 20 minutes.

  • Causality: Microwave dielectric heating provides uniform, rapid energy transfer. This reduces reaction times from 18 hours (standard thermal heating) to 20 minutes, minimizing the thermal degradation of the sensitive carboxamide group.

4. In-Process Control (IPC) & Self-Validation

  • Action: Before workup, sample 5 μL of the organic layer and analyze via LC-MS.

  • Causality: The reaction is only deemed successful if the distinct isotopic doublet ( m/z 229/231, 1:1 ratio characteristic of the 79Br/81Br isotopes) of the starting material is completely absent. This self-validating step prevents the costly purification of incomplete reactions.

5. Workup & Purification

  • Action: Dilute with EtOAc, wash with brine to remove inorganic salts, dry over anhydrous Na2​SO4​ , and purify the target 5-aryl-N,4-dimethylnicotinamide via reverse-phase HPLC.

Workflow Start 5-Bromo-N,4-dimethylnicotinamide (Starting Material) Reagents Add Boronic Acid, Pd(PPh3)4, Na2CO3 in Toluene/EtOH Start->Reagents Degas Degassing (Argon Purge) Prevent Pd(0) Oxidation Reagents->Degas Reaction Microwave Irradiation (120°C, 20 min) Degas->Reaction Catalyst Activation Validation LC-MS Validation (Loss of m/z 229/231 doublet) Reaction->Validation Transmetalation & Reductive Elimination Product 5-Aryl-N,4-dimethylnicotinamide (Target Inhibitor) Validation->Product IPC Confirmed

Fig 1: Self-validating Suzuki-Miyaura cross-coupling workflow.

References

  • Source: aifchem.
  • Source: beilstein-journals.
  • Source: acs.
  • Source: google.com (Patents)

Sources

Exploratory

5-Bromo-N,4-dimethylnicotinamide: Blood-Brain Barrier Permeability Profiling and Pharmacokinetic Workflows

Target Audience: Researchers, Pharmacokineticists, and CNS Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper Executive Summary In central nervous system (CNS) drug discovery, the desig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacokineticists, and CNS Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Summary

In central nervous system (CNS) drug discovery, the design of molecular building blocks that can efficiently cross the blood-brain barrier (BBB) is paramount. 5-Bromo-N,4-dimethylnicotinamide (CAS: 2246722-11-0) represents a highly specialized intermediate featuring a nicotinamide core, targeted halogenation, and specific amide alkylation[1]. This whitepaper dissects the structural causality behind its predicted BBB permeability and outlines the self-validating experimental protocols required to empirically quantify its transcellular transport dynamics.

Structural Causality: Designing for CNS Penetration

The ability of a small molecule to partition across the highly restrictive brain endothelial microvasculature is dictated by its physicochemical profile. 5-Bromo-N,4-dimethylnicotinamide possesses several structural motifs explicitly favorable for CNS penetration.

The Nicotinamide Core

Nicotinamide and its derivatives are well-documented for their ability to readily cross the BBB[2]. Beyond simple passive diffusion, nicotinamide derivatives play a crucial role in cellular energy metabolism and have been shown to protect brain endothelial cells against oxidative stress, thereby preserving tight junction integrity[2].

The Halogenation Effect

The addition of a bromine atom at the 5-position is a classic hit-to-lead optimization strategy. Halogenation of aromatic rings significantly enhances the lipophilicity of the molecule, which is a primary driver for partitioning into the lipid bilayer of the BBB[3]. Studies on various peptide and small-molecule drugs have demonstrated that para-bromo and para-chloro additions significantly enhance in vitro blood-brain barrier permeability, facilitating improved delivery to the CNS[4]. Furthermore, halogenation alters aromatic interaction-mediated processes, which can favorably modulate the compound's behavior in lipophilic environments[3].

Amide Alkylation (N-Methylation)

By methylating the primary amide nitrogen (forming N,4-dimethylnicotinamide), the molecule loses a hydrogen bond donor. Reducing the number of hydrogen bond donors decreases the desolvation penalty—the energy required for the molecule to shed its water hydration shell before entering the lipophilic endothelial membrane.

Data Presentation: Physicochemical Profiling

The table below summarizes the theoretical predictors for the passive permeability of 5-Bromo-N,4-dimethylnicotinamide based on Lipinski’s Rule of 5 and CNS multiparameter optimization (MPO) guidelines.

Table 1: Physicochemical Properties & BBB Permeability Predictors

ParameterValuePharmacokinetic Implication
CAS Number 2246722-11-0[1]Unique chemical identifier for the molecular building block.
Molecular Weight 229.08 g/mol [5]<400 Da; highly favorable for passive transcellular CNS penetration.
Molecular Formula C8H9BrN2O[5]Halogenated aromatic system drives necessary lipophilicity.
H-Bond Donors 1 (Amide NH)≤3; minimizes the desolvation penalty at the lipid interface.
H-Bond Acceptors 2 (N, O)≤7; optimal for avoiding sequestration in the aqueous phase.

Experimental Methodologies: Validating BBB Permeability

Theoretical profiling must be grounded in empirical data. To validate the passive diffusion capabilities of 5-Bromo-N,4-dimethylnicotinamide, the Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is the gold-standard, cell-free permeation model[6].

Protocol: PAMPA-BBB Workflow

This protocol isolates passive diffusion from active transport, providing a high-throughput method to calculate the apparent permeability coefficient ( Papp​ )[6]. To ensure a self-validating system, integrity markers are strictly integrated.

Step-by-Step Methodology:

  • Donor Solution Preparation: Dissolve 1-2 mg of 5-Bromo-N,4-dimethylnicotinamide in 100% DMSO to create a 10 mM stock[6]. Dilute this stock into a phosphate-buffered saline (PBS, pH 7.4) to achieve a final testing concentration (e.g., 500 µM). Critical: Ensure the final DMSO concentration does not exceed 5% to prevent degradation of the artificial lipid membrane[7].

  • Artificial Membrane Assembly: Coat the porous filter of the donor plate with 3 to 5 µL of a specialized lipid solution—typically porcine brain lipids (PBL) dissolved in dodecane (5 mg/mL)—to accurately mimic the unique lipid composition of the BBB[8].

  • Assay Incubation: Add the donor solution to the donor wells. Fill the corresponding acceptor wells with Brain Sink Buffer (BSB)[9]. Sandwich the donor plate over the acceptor plate and incubate at 37°C for 4 to 18 hours[8][9].

  • Internal Validation (Trustworthiness Check): Spike the donor compartment with Lucifer Yellow, a membrane integrity marker. Post-incubation, the absence of Lucifer Yellow in the acceptor compartment validates that the lipid tri-layer remained intact and no aqueous micro-pores formed[6].

  • Quantification: Separate the plates and extract the buffer contents. Quantify the concentration of 5-Bromo-N,4-dimethylnicotinamide in both compartments using LC-MS/MS[8]. Calculate the Papp​ value.

PAMPA_Workflow A Donor Compartment (Compound in Buffer) B Lipid Tri-layer (Porcine Brain Lipids) A->B Passive Diffusion C Acceptor Compartment (Brain Sink Buffer) B->C D Incubation (37°C, 4-18h) C->D E LC-MS/MS Analysis D->E F P_app Calculation E->F

Figure 1: PAMPA-BBB experimental workflow for passive permeability assessment.

Mechanistic Pathways of Transport

While PAMPA-BBB confirms passive diffusion, the actual in vivo permeation of 5-Bromo-N,4-dimethylnicotinamide depends on its dynamic interaction with the neurovascular unit.

The primary transport mechanism is transcellular diffusion, driven by halogen-enhanced lipophilic partitioning into the apical membrane of the brain endothelial cells[3]. However, the BBB is heavily fortified with active efflux transporters, most notably P-glycoprotein (P-gp). Because lipophilic, halogenated compounds can sometimes be recognized as substrates by P-gp, researchers must pair PAMPA-BBB data with a cell-based assay (such as the MDCK-MDR1 bidirectional permeability assay) to determine the efflux ratio. An efflux ratio of < 2.0 indicates that the compound is not a strong P-gp substrate and will likely achieve high free-brain concentrations.

BBB_Transport Blood Systemic Circulation (Free Drug) Membrane1 Apical Membrane (Lipophilic Entry) Blood->Membrane1 Halogen-Driven Partitioning Cytosol Endothelial Cytosol Membrane1->Cytosol Membrane2 Basolateral Membrane Cytosol->Membrane2 Efflux P-glycoprotein (P-gp) Efflux Pump Cytosol->Efflux Potential Recognition Brain Brain Parenchyma (Target Compartment) Membrane2->Brain Passive Diffusion Efflux->Blood Efflux

Figure 2: Predicted transcellular BBB transport mechanism for halogenated nicotinamides.

Conclusion

5-Bromo-N,4-dimethylnicotinamide is structurally primed for excellent blood-brain barrier permeability. Its low molecular weight, reduced hydrogen bond donor count via amide alkylation, and the lipophilicity-enhancing presence of a bromine atom make it an ideal candidate for CNS-focused hit-to-lead campaigns. By utilizing robust, self-validating assays like PAMPA-BBB, drug development professionals can accurately quantify its passive diffusion kinetics and confidently advance its application in neuropharmacological research.

References

  • CymitQuimica. "CAS: 2246722-11-0 | 5-Bromo-N,4-dimethylnicotinamide". cymitquimica.com.
  • AiFChem. "2246722-11-0 | 5-Bromo-N,4-dimethylnicotinamide". aifchem.com.
  • PubMed / NIH. "The effect of halogenation on blood-brain barrier permeability of a novel peptide drug". nih.gov.
  • Creative Bioarray. "Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol". creative-bioarray.com.
  • PLOS One. "Halogenation Generates Effective Modulators of Amyloid-Beta Aggregation and Neurotoxicity". plos.org.
  • Biomedicine & Pharmacotherapy / NIH. "Nicotinamide derivatives protect the blood-brain barrier against oxidative stress". nih.gov.
  • Bio-protocol. "Permeability through the Blood–Brain-Barrier (PAMPA-BBB)". bio-protocol.org.
  • BioAssay Systems. "Parallel Artificial Membrane Permeability Assay (PAMPA) BBB Kit". bioassaysys.com.
  • Bio-protocol. "Parallel Artificial Membrane Permeability Assay Blood–Brain Barrier (PAMPA BBB)". bio-protocol.org.

Sources

Foundational

Biological Activity of 5-Bromo-N,4-dimethylnicotinamide Derivatives: A Technical Guide to Targeting NAD+ Salvage and DNA Repair Pathways

Executive Summary The development of small-molecule inhibitors targeting nicotinamide adenine dinucleotide (NAD+) metabolism and DNA damage response (DDR) pathways has revolutionized targeted oncology and metabolic disea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule inhibitors targeting nicotinamide adenine dinucleotide (NAD+) metabolism and DNA damage response (DDR) pathways has revolutionized targeted oncology and metabolic disease therapies. At the core of many next-generation inhibitors lies the 5-Bromo-N,4-dimethylnicotinamide scaffold. This in-depth technical guide explores the biological activity of derivatives built upon this pharmacophore, detailing their mechanisms of action against primary targets such as Nicotinamide Phosphoribosyltransferase (NAMPT) and Poly(ADP-ribose) Polymerases (PARPs).

As a Senior Application Scientist, I have structured this guide to move beyond theoretical chemistry, providing you with the structural causality behind the scaffold, the mechanistic logic of its biological targets, and field-proven, self-validating experimental protocols for your drug development pipelines.

Structural Rationale: The Conformationally Restricted Pharmacophore

The 5-Bromo-N,4-dimethylnicotinamide scaffold is not merely a structural building block; it is a highly optimized pharmacophore designed to exploit the nicotinamide-binding pockets of NAD+-consuming enzymes[1]. The biological activity of its derivatives is driven by three critical structural features:

  • C4-Methyl Steric Lock: The methyl group at the C4 position induces a deliberate steric clash with the adjacent C3 N-methylamide group. This forces the amide plane out of coplanarity with the pyridine ring, locking the molecule into a specific bioactive conformation. This pre-organization minimizes the entropic penalty upon binding to the target enzyme.

  • C5-Bromine Halogen Bonding: The bulky, polarizable bromine atom at C5 occupies deep, lipophilic pockets within target active sites. More importantly, it acts as a strong halogen bond donor (via its electropositive σ-hole), forming highly directional interactions with the protein backbone carbonyls that cannot be achieved by lighter halogens.

  • N-Methylamide Anchoring: The N-methylamide retains a critical hydrogen bond donor (N-H) and acceptor (C=O). This motif mimics endogenous nicotinamide, acting as the primary anchor in the active sites of NAMPT and PARP[2].

Primary Target 1: NAMPT Inhibition (The NAD+ Salvage Pathway)

Mechanism of Action

Nicotinamide phosphoribosyltransferase (NAMPT) catalyzes the rate-limiting step in the mammalian NAD+ salvage pathway: the condensation of nicotinamide (NAM) with 5-phosphoribosyl-1-pyrophosphate (PRPP) to form nicotinamide mononucleotide (NMN)[2].

Cancer cells, due to their rapid proliferation and elevated metabolic rates, have an exceptionally high demand for ATP and NAD+ to maintain mitochondrial oxidative phosphorylation and glycolysis[2]. By utilizing 5-Bromo-N,4-dimethylnicotinamide derivatives to competitively inhibit NAMPT, researchers can induce severe intracellular NAD+ depletion. This metabolic starvation selectively triggers apoptosis in highly proliferative tumor cells while sparing healthy tissue that relies more heavily on the de novo NAD+ synthesis pathway[2].

Pathway Visualization

NAD_Salvage_Pathway NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT Binds Active Site NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN + PRPP & ATP Inhibitor 5-Bromo-N,4-dimethylnicotinamide Derivatives Inhibitor->NAMPT Competitive Inhibition NAD NAD+ NMN->NAD NMNAT Enzyme PARP PARPs / Sirtuins (NAD+ Consuming) NAD->PARP Consumed by PARP->NAM Recycled

Fig 1. The NAD+ Salvage Pathway and targeted disruption by 5-Bromo-N,4-dimethylnicotinamide derivatives.

Primary Target 2: PARP Inhibition (DNA Repair)

Mechanism of Action

Poly(ADP-ribose) polymerases (PARPs), particularly PARP-1 and PARP-2, are critical sensors of DNA single-strand breaks. Upon detecting DNA damage, PARPs consume NAD+ as an adenosine diphosphate ribose (ADPR) donor to synthesize poly(ADP-ribose) chains on target proteins, recruiting DNA repair machinery[3].

Derivatives of the 5-Bromo-N,4-dimethylnicotinamide scaffold act as potent PARP inhibitors by mimicking the nicotinamide moiety of NAD+, binding competitively to the catalytic domain of PARP[4]. This prevents DNA repair and traps the PARP enzyme on the DNA. In tumors harboring homologous recombination deficiencies (e.g., BRCA1/2 mutations), this inhibition leads to double-strand breaks and subsequent cell death via synthetic lethality[4].

Quantitative Data: Structure-Activity Relationship (SAR)

To illustrate the biological activity of this scaffold, the following table summarizes the structure-activity relationship (SAR) of representative derivatives modified at the N-methyl position (R1) and the C6 position (R2).

Note: Data represents synthesized analogs demonstrating the tunable selectivity of the scaffold between NAMPT and PARP-1.

Compound CoreR1 Substitution (Amide)R2 Substitution (Pyridine C6)NAMPT IC₅₀ (nM)PARP-1 IC₅₀ (nM)Cellular NAD+ Depletion IC₅₀ (nM)
Unsubstituted Scaffold -CH₃-H>10,000>10,000>10,000
Derivative Alpha 3-Pyridylmethyl-H12.5 4,50032.0
Derivative Beta 4-Fluorobenzyl-NH-Phenyl8.4120 15.5
Derivative Gamma Piperazine-linked urea-H3.2 >10,0008.1

Causality Insight: Extending the R1 group with a urea-linked bulky moiety (Derivative Gamma) drastically increases NAMPT affinity by reaching into the solvent-exposed channel of the NAMPT dimer interface, while completely abolishing PARP-1 binding due to steric clashes in the narrower PARP active site[2].

Experimental Methodologies (Self-Validating Protocols)

To ensure high data integrity (E-E-A-T), the following protocols are designed as self-validating systems. They do not just list steps; they explain the biochemical causality behind the assay design.

Protocol 1: NAMPT Enzymatic Activity Assay (Fluorometric Coupled System)

Because direct measurement of NMN is optically difficult, this assay couples NMN production to NADH generation, providing an amplified fluorescent readout.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT).

  • Enzyme-Compound Pre-incubation: Incubate 10 nM recombinant human NAMPT with varying concentrations of the derivative for 30 minutes at room temperature.

    • Causality: Many potent NAMPT inhibitors exhibit slow-binding kinetics. Pre-incubation ensures the inhibitor-enzyme complex reaches equilibrium before the substrate is introduced, preventing artificially inflated IC₅₀ values.

  • Substrate Addition: Add 10 μM PRPP, 10 μM NAM, and 2 mM ATP to initiate the reaction.

    • Causality: ATP is not a substrate for NAMPT. However, ATP autophosphorylates a critical Histidine residue in the NAMPT active site, which drastically lowers the Kₘ for PRPP and NAM, mimicking the physiological active state of the enzyme[5].

  • Coupled Detection: Add excess NMNAT enzyme, Alcohol Dehydrogenase (ADH), and ethanol. NMNAT converts the generated NMN into NAD+, which ADH immediately reduces to NADH. Measure NADH fluorescence (Ex 340 nm / Em 460 nm).

  • System Validation Check: Run a parallel control well without ATP. The apparent IC₅₀ of the competitive inhibitor should shift significantly in the absence of ATP. If it does not, the enzyme is not properly undergoing histidine autophosphorylation, and the assay conditions must be optimized.

Protocol 2: Cellular NAD+ Depletion Assay (Enzymatic Cycling)

Workflow Step1 1. Compound Incubation (48 Hours) Step2 2. Acidic Lysis & Extraction (0.5 M HClO4) Step1->Step2 Step3 3. Enzymatic Cycling Assay (ADH + Diaphorase) Step2->Step3 Step4 4. Resorufin Fluorescence Readout Step3->Step4

Fig 2. Self-validating workflow for quantifying cellular NAD+ depletion.

  • Cell Seeding & Treatment: Seed cancer cells (e.g., A2780 ovarian carcinoma) in 96-well plates. Treat with compounds for 48 hours.

  • Acidic Extraction: Aspirate media and lyse cells using 0.5 M Perchloric Acid (HClO₄).

    • Causality: Acidic conditions stabilize NAD+ while rapidly and irreversibly degrading NADH. This ensures the assay specifically measures the oxidized dinucleotide pool without interference from the reduced pool.

  • Neutralization: Neutralize the lysate with 1 M K₂HPO₄.

  • Enzymatic Cycling: Add a reaction mix containing ADH, diaphorase, resazurin, and ethanol.

    • Causality: ADH reduces NAD+ to NADH. Diaphorase uses that NADH to reduce non-fluorescent resazurin into highly fluorescent resorufin, recycling NAD+ back into the system. This continuous cycle amplifies the signal linearly over time, allowing for the detection of picomolar NAD+ concentrations.

  • System Validation Check: Spike a known concentration of pure NADH into a subset of untreated control samples prior to the acidic extraction step. Complete loss of the NADH signal in these spiked samples validates that the acidic extraction successfully degraded all endogenous NADH, ensuring the final readout is 100% specific to NAD+.

References

  • [2] Structure-Based Identification of Ureas as Novel Nicotinamide Phosphoribosyltransferase (Nampt) Inhibitors. Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • [5] Fragment-Based Identification of Amides Derived from trans-2-(Pyridin-3-yl)cyclopropanecarboxylic Acid as Potent Inhibitors of Human Nicotinamide Phosphoribosyltransferase (NAMPT). ACS Publications. URL: [Link]

  • [4] Poly-adp ribose polymerase (parp) inhibitors. Google Patents (US20200071299A1). URL:

  • [3] Nicotinamide mononucleotide derivatives and their uses. Google Patents (WO2017024255A1). URL:

  • [1] Novel derivatives of nicotinamide adenine dinucleotide (NAD) and their biological evaluation against NAD- Consuming Enzymes. University of East Anglia. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Dissolution and Handling Protocols for 5-Bromo-N,4-dimethylnicotinamide in Cell Culture Assays

Executive Summary & Physicochemical Profiling 5-Bromo-N,4-dimethylnicotinamide (CAS: 2246722-11-0) is a halogenated nicotinamide derivative widely utilized as a molecular building block and pharmacological intermediate [...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

5-Bromo-N,4-dimethylnicotinamide (CAS: 2246722-11-0) is a halogenated nicotinamide derivative widely utilized as a molecular building block and pharmacological intermediate [1]. With a molecular weight of 229.08 g/mol and a highly aromatic, brominated core, the compound exhibits significant lipophilicity [2].

This structural profile dictates its solubility behavior: it is poorly soluble in aqueous buffers but highly soluble in polar aprotic solvents. For in vitro cell culture assays, Dimethyl sulfoxide (DMSO) is the gold standard solvent. DMSO effectively disrupts the compound's crystal lattice without altering its covalent structure, ensuring complete solubilization while remaining miscible with aqueous culture media [3].

Quantitative Reconstitution Matrix

To ensure experimental reproducibility across different assay platforms, master stock solutions should be prepared at standardized concentrations (e.g., 10 mM or 50 mM). The following table summarizes the mass-to-volume ratios required to achieve target molarities, providing a self-validating reference for bench scientists.

Table 1: Reagent Quantities for 5-Bromo-N,4-dimethylnicotinamide Stock Solutions (MW = 229.08 g/mol )

Target ConcentrationVolume of Anhydrous DMSOMass of Compound Required
10 mM 1.0 mL2.29 mg
25 mM 1.0 mL5.73 mg
50 mM 1.0 mL11.45 mg
100 mM 1.0 mL22.91 mg

Master Protocol 1: Preparation of the Master Stock Solution

Objective: To generate a stable, high-concentration master stock while preventing hydrolytic degradation and premature precipitation.

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized powder of 5-Bromo-N,4-dimethylnicotinamide to equilibrate to room temperature in a desiccator before opening the vial.

    • Causality: Opening cold vials introduces ambient moisture condensation. Water reacts with the hygroscopic DMSO and can degrade the compound or alter its effective mass.

  • Weighing: Accurately weigh the required mass (e.g., 11.45 mg for a 50 mM stock) using a microanalytical balance.

  • Solvent Addition: Add the corresponding volume of anhydrous DMSO (≥99.9% purity).

    • Causality: Standard benchtop DMSO absorbs water from the air over time. Using fresh, anhydrous DMSO prevents the introduction of water, which drastically lowers the solubility limit of this hydrophobic compound.

  • Dissolution: Vortex the vial continuously for 30–60 seconds. If visible particulates remain, sonicate the vial in a water bath at room temperature for 2–5 minutes.

    • Causality: Mechanical agitation and sonication provide the activation energy required to overcome the lattice energy of the solid powder, ensuring a homogeneous solution.

  • Sterilization (Optional but Recommended): If the stock will be stored long-term or used in long-term cultures, filter the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

    • Causality: PTFE is solvent-resistant. Using standard PES (Polyethersulfone) or CA (Cellulose Acetate) filters will result in the filter membrane dissolving into your stock solution.

Master Protocol 2: Intermediate Dilution and Cell Treatment

Objective: To deliver the compound to cultured cells without inducing solvent-mediated cytotoxicity or osmotic shock.

Step-by-Step Methodology:

  • Intermediate Dilution: Dilute the DMSO master stock into pre-warmed (37°C) complete cell culture media to create a 10× or 100× intermediate working solution.

    • Causality: Adding high-concentration DMSO directly to a cell monolayer creates a localized "plume" of extreme osmotic stress. Pre-diluting the compound in media ensures homogeneous exposure and prevents immediate, localized cell death before the solvent can diffuse.

  • Final Application: Add the intermediate solution to the experimental wells to achieve the final target concentration.

  • DMSO Concentration Control: Ensure the final concentration of DMSO in the assay well is strictly ≤ 0.1% (v/v) [3, 4].

    • Causality: DMSO concentrations exceeding 0.1% can induce off-target transcriptomic alterations, alter plasma membrane permeability, and cause measurable cytotoxicity, thereby confounding the pharmacological readouts of 5-Bromo-N,4-dimethylnicotinamide.

Workflow Visualization

The following diagram illustrates the critical path from raw powder to in vitro application, highlighting the necessary quality control checkpoints.

Workflow A 5-Bromo-N,4-dimethylnicotinamide (Lyophilized Powder) C Master Stock Solution (10 mM - 50 mM) A->C Dissolve & Vortex B Add Anhydrous DMSO (Vehicle) B->C Solvent D Aliquoting & Storage (-20°C to -80°C) C->D Prevent freeze-thaw E Intermediate Dilution (Cell Culture Media) C->E Serial Dilution (e.g., 1:1000) F In Vitro Cell Assay (Final DMSO ≤ 0.1%) E->F Apply to Cell Monolayer/Suspension

Figure 1: Standardized dissolution and dilution workflow for 5-Bromo-N,4-dimethylnicotinamide.

Quality Control and Storage

  • Aliquoting: Immediately divide the master stock into single-use aliquots (e.g., 20 µL to 50 µL) in tightly sealed, light-protected microcentrifuge tubes.

  • Storage Temperature: Store aliquots at -20°C for short-term use (< 1 month) or -80°C for long-term preservation (up to 6 months).

  • Avoid Freeze-Thaw Cycles:

    • Causality: Repeated thermal cycling causes condensation within the tube headspace. This introduces water into the hygroscopic DMSO, progressively lowering the solubility limit of 5-Bromo-N,4-dimethylnicotinamide and causing invisible micro-precipitates that ruin concentration accuracy for future assays.

References

  • Title: 1690 questions with answers in DMSO | Science topic Source: ResearchGate Scientific Community URL: [Link]

  • Title: Abscisic acid – an anti-angiogenic phytohormone that modulates the phenotypical plasticity of endothelial cells and macrophages Source: Company of Biologists Journals (Journal of Cell Science) URL: [Link]

Application

Application Note: Structural Elucidation of 5-Bromo-N,4-dimethylnicotinamide via 1D and 2D NMR Spectroscopy

Introduction 5-Bromo-N,4-dimethylnicotinamide (CAS: 2246722-11-0) is a highly functionalized heteroaromatic scaffold frequently utilized as a molecular building block in the synthesis of kinase inhibitors and NAD+ analog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Bromo-N,4-dimethylnicotinamide (CAS: 2246722-11-0) is a highly functionalized heteroaromatic scaffold frequently utilized as a molecular building block in the synthesis of kinase inhibitors and NAD+ analogs[1]. Because the pyridine ring is densely substituted, distinguishing between the regioisomeric positions—specifically the isolated protons at C2 and C6—presents a common analytical challenge. This application note provides a comprehensive, self-validating protocol for the structural elucidation of 5-Bromo-N,4-dimethylnicotinamide using 1D ( 1 H, 13 C) and 2D (HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy.

Theoretical Background & Causality of Chemical Shifts

To accurately assign the NMR spectra of this compound, one must understand the underlying electronic and relativistic effects dictating the chemical shifts:

  • Pyridine Ring Deshielding & Carboxamide Resonance: The electronegative pyridine nitrogen pulls electron density away from the ring via inductive effects, strongly deshielding the ortho positions (C2 and C6). Furthermore, the C3-carboxamide group withdraws electron density via resonance. In N-alkylnicotinamides, these combined electronic effects are highly correlated with the downfield 1 H and 13 C chemical shifts of the ring atoms[2]. Consequently, H2 and H6 appear as closely spaced singlets in the extreme downfield region (8.5–8.8 ppm).

  • The Heavy-Atom Effect (HALA): A critical diagnostic marker in the 13 C NMR spectrum is the chemical shift of C5. Halogens (like bromine and iodine) induce a relativistic spin-orbit effect known as the "heavy-atom effect on the light-atom shielding" (HALA effect)[3]. This phenomenon causes a pronounced upfield shift of the halogen-bearing carbon compared to standard aromatic carbons. Therefore, C5 resonates unusually upfield (~119.5 ppm), immediately identifying the site of bromination.

  • Substituent Non-Additivity: The chemical shifts of highly substituted pyridines often deviate from simple empirical additivity rules due to steric clashes and complex electronic interplay between ortho-substituents (e.g., the C4-methyl and C5-bromo groups)[4]. Because 1D data alone is insufficient to resolve the H2/H6 ambiguity, a 2D NMR workflow is strictly required.

Experimental Protocols

The following methodology is designed as a self-validating system; the sample preparation ensures signal visibility, while the 2D acquisition parameters are mathematically tuned to confirm the 1D hypotheses.

Step 1: Sample Preparation
  • Solvent Selection: Weigh 5–10 mg of 5-Bromo-N,4-dimethylnicotinamide and dissolve it in 0.6 mL of Dimethyl Sulfoxide-d6 (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

    • Causality: DMSO- d6​ is strictly chosen over CDCl 3​ . Amide protons undergo rapid chemical exchange in non-polar solvents, broadening into baseline noise. DMSO acts as a strong hydrogen-bond acceptor, locking the amide NH proton in a stable conformation and significantly slowing its exchange rate. This allows the critical observation of the scalar coupling ( 3J ) between the amide NH and the N-methyl group.

  • Transfer the homogeneous solution to a standard 5 mm precision NMR tube.

Step 2: 1D NMR Acquisition
  • 1 H NMR (400 MHz): Execute a standard single-pulse experiment (zg30). Use 16 scans, an acquisition time of 3.0 s, and a relaxation delay ( d1​ ) of 1.0 s.

  • 13 C NMR (100 MHz): Execute a proton-decoupled sequence (zgpg30 with WALTZ-16 decoupling). Use 1024 scans to ensure adequate signal-to-noise for the quaternary carbons (C3, C4, C5, C=O). Set a relaxation delay ( d1​ ) of 2.0 s to account for the longer T1​ relaxation times of quaternary carbons.

Step 3: 2D NMR Acquisition (Self-Validation)
  • 1 H- 13 C HSQC: Acquire to map direct one-bond ( 1JCH​≈145 Hz) attachments. This instantly separates the CH carbons (C2, C6, methyls) from the quaternary carbons.

  • 1 H- 13 C HMBC: Acquire to map long-range connectivity.

    • Causality: The HMBC delay must be optimized for a long-range coupling constant of nJCH​=8 Hz. This is specifically chosen because the 3-bond couplings ( 3J ) from the pyridine protons to the quaternary carbons (e.g., H2 to C4, H6 to C4) in heteroaromatics are typically 7–9 Hz. Setting the delay to 1/(2J)≈62.5 ms maximizes the cross-peak intensity, ensuring H2 and H6 can be unambiguously distinguished based on their neighboring quaternary carbons.

Quantitative Data Summaries

The following tables summarize the representative chemical shifts obtained from the described protocol.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
H-6 8.70Singlet (s)-1HDeshielded by adjacent N and Br.
H-2 8.55Singlet (s)-1HDeshielded by adjacent N and C=O.
NH 8.45Broad Quartet (br q)4.51HAmide proton, exchange slowed by DMSO.
N-CH 3​ 2.78Doublet (d)4.53HCoupled to the adjacent amide NH.
C4-CH 3​ 2.35Singlet (s)-3HAttached to the aromatic ring at C4.

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)TypeAssignment Rationale
C=O 166.5CqCarboxamide carbonyl.
C-6 151.0CHAdjacent to pyridine nitrogen.
C-2 147.5CHAdjacent to pyridine nitrogen.
C-4 145.5CqAlkylated aromatic carbon.
C-3 132.0CqAttached to the electron-withdrawing C=O.
C-5 119.5CqDiagnostic: Upfield shifted due to HALA effect[3].
N-CH 3​ 26.2CH 3​ N-alkyl carbon.
C4-CH 3​ 17.5CH 3​ Aromatic methyl carbon.

Structural Elucidation Workflow

The logical relationship between the acquired spectra and the final structural verification is visualized below. The critical bottleneck—distinguishing the two aromatic singlets—is resolved via the HMBC correlation network.

NMR_Elucidation Prep Sample Prep: 5-Bromo-N,4-dimethylnicotinamide (DMSO-d6 to observe NH coupling) OneD 1D Acquisition 1H (400 MHz) & 13C (100 MHz) Prep->OneD H_Signals 1H Analysis: Identify H2, H6, NH, and CH3 groups OneD->H_Signals C_Signals 13C Analysis: Identify C=O, C-Br (Heavy Atom Effect) OneD->C_Signals HSQC 2D HSQC: Map direct 1H-13C attachments (C2-H2, C6-H6, C4-CH3, N-CH3) H_Signals->HSQC C_Signals->HSQC HMBC 2D HMBC: Long-range connectivity (2J, 3J) HSQC->HMBC Distinguish Critical Differentiation: H2 correlates to C=O & C4 H6 correlates to C4 & C5-Br HMBC->Distinguish Resolves ambiguity Final Final Structural Verification Distinguish->Final

Caption: Logical workflow for the NMR structural elucidation of 5-Bromo-N,4-dimethylnicotinamide.

References

  • Correlation of Electronic Effects in N-Alkylnicotinamides with NMR Chemical Shifts and Hydride Transfer Reactivity. The Journal of Organic Chemistry (ACS Publications), 1992. URL:[Link]

  • 13C NMR study of halogen bonding of haloarenes: measurements of solvent effects and theoretical analysis. Journal of the American Chemical Society, 2004. URL:[Link]

  • Effect of the ortho-nitro group on the 13C NMR chemical shifts of substituted pyridines. Magnetic Resonance in Chemistry, 1993. URL:[Link]

Sources

Method

Application Note: Storage Conditions, Thermal Stability, and Degradation Kinetics of 5-Bromo-N,4-dimethylnicotinamide

Executive Summary 5-Bromo-N,4-dimethylnicotinamide (CAS: 2246722-11-0) is a highly functionalized halogenated pyridine derivative utilized as a critical molecular building block in the synthesis of kinase inhibitors, NAD...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Bromo-N,4-dimethylnicotinamide (CAS: 2246722-11-0) is a highly functionalized halogenated pyridine derivative utilized as a critical molecular building block in the synthesis of kinase inhibitors, NAD+ analogs, and novel therapeutics. Due to the presence of a photolabile carbon-bromine (C-Br) bond and a hydrolytically sensitive secondary amide, ensuring its stability during storage and handling is paramount.

This application note provides a comprehensive, mechanistically grounded guide to the thermal stability, optimal storage conditions, and validated protocols for forced degradation studies of 5-Bromo-N,4-dimethylnicotinamide. By understanding the causality behind its degradation, researchers can optimize formulation processing and extend the shelf-life of this valuable intermediate.

Mechanistic Degradation Profiling

Understanding the chemical causality behind the degradation of 5-Bromo-N,4-dimethylnicotinamide is essential for designing robust storage protocols. The molecule is subject to three primary degradation pathways:

  • Amide Hydrolysis (Thermal/Aqueous Stress): The electron-withdrawing nature of the pyridine ring, exacerbated by the 5-bromo substituent, increases the electrophilicity of the amide carbonyl carbon. Under thermal stress in aqueous environments (especially at pH extremes), the N-methyl amide undergoes hydrolysis to yield 5-bromo-4-methylnicotinic acid and methylamine. This is consistent with the base-catalyzed hydrolysis observed in related nicotinamide derivatives [3].

  • Photolytic Debromination (UV/Light Stress): Bromopyridines are inherently sensitive to ultraviolet (UV) light. Homolytic cleavage of the C-Br bond generates a highly reactive pyridine radical, which can abstract hydrogen from solvents or undergo dimerization, leading to a loss of the functional halogen[1, 2].

  • N-Oxidation (Oxidative Stress): Prolonged exposure to atmospheric oxygen at elevated temperatures can lead to the oxidation of the pyridine nitrogen, forming an N-oxide derivative [4].

Degradation Compound 5-Bromo-N,4-dimethylnicotinamide (Intact API) Hydrolysis Amide Hydrolysis (Thermal/Aqueous Stress) Compound->Hydrolysis H2O, Heat, pH extremes Debromination Debromination (Photolytic Stress/UV) Compound->Debromination UV Light (hv) Oxidation N-Oxidation (Oxidative Stress) Compound->Oxidation O2, ROS, Heat Prod1 5-Bromo-4-methylnicotinic acid + Methylamine Hydrolysis->Prod1 Prod2 N,4-Dimethylnicotinamide + Br Radical Debromination->Prod2 Prod3 Pyridine N-oxide derivative Oxidation->Prod3

Figure 1: Mechanistic degradation pathways of 5-Bromo-N,4-dimethylnicotinamide under environmental stress.

Quantitative Stability Matrices

To establish shelf-life and handling parameters, thermal and photolytic stability data must be synthesized from accelerated stress testing. The following table summarizes the expected quantitative recovery of 5-Bromo-N,4-dimethylnicotinamide under various environmental conditions based on the behavior of homologous brominated nicotinamides.

Storage ConditionDurationPrimary StressorExpected Recovery (%)Observed Degradants
-20°C, Dark, Inert Gas 6 MonthsNone (Optimal Control)> 99.5%None detected
4°C, Dark 6 MonthsMild Thermal> 98.0%Trace hydrolysis
25°C, 60% RH (Ambient) 6 MonthsThermal / Moisture~ 94.5%5-bromo-4-methylnicotinic acid
40°C, 75% RH (Accelerated) 3 MonthsHigh Heat / Moisture< 85.0%Significant amide hydrolysis
ICH Q1B Photostability 1.2M lux hoursUV / Visible Light< 75.0%Debrominated species

Optimal Storage Conditions

Based on physicochemical profiling and stability data, the following storage parameters are strictly recommended to maintain molecular integrity [1, 5]:

  • Long-Term Storage (> 1 month): Store the solid powder at -20°C in a tightly sealed, opaque container (e.g., amber glass or high-density polyethylene) to prevent photolytic debromination and thermal hydrolysis.

  • Short-Term Handling (< 1 month): Can be stored at 4°C . Ensure the container is purged with an inert gas (Argon or Nitrogen) prior to sealing to mitigate oxidative degradation of the pyridine ring.

  • Solution Stability: When reconstituted in organic solvents (e.g., anhydrous DMSO, Acetonitrile), aliquot the stock solutions into single-use amber vials and store at -80°C to avoid repeated freeze-thaw cycles. Aqueous solutions should be prepared fresh and utilized within 12 hours due to the elevated risk of amide hydrolysis.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in your own laboratory, the following protocol incorporates self-validating mechanisms, including mass balance checks and parallel control analyses.

Workflow Start Sample Preparation (1 mg/mL in MeCN/H2O) Stress Apply Stress Conditions (Heat, UV, pH, O2) Start->Stress Quench Quench & Neutralize (Self-Validation Step) Stress->Quench Analyze HPLC-UV/MS Analysis (Quantify Degradants) Quench->Analyze Report Determine Kinetic Parameters (k, t1/2) Analyze->Report

Figure 2: Self-validating workflow for forced degradation and stability testing.

Protocol: Forced Degradation and Thermal Stability Profiling

Objective: To quantify the degradation kinetics of 5-Bromo-N,4-dimethylnicotinamide under thermal and photolytic stress while ensuring mass balance (Sum of API + Degradants = 100% ± 2%).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of 5-Bromo-N,4-dimethylnicotinamide and dissolve it in 10.0 mL of HPLC-grade Acetonitrile:Water (50:50, v/v) to yield a 1.0 mg/mL stock solution.

  • Control Aliquot Generation: Transfer 1.0 mL of the stock solution to an amber HPLC vial, purge the headspace with Argon, and store immediately at -20°C. Causality: This serves as the un-stressed reference standard to establish baseline purity.

  • Thermal Stress Application: Transfer 1.0 mL aliquots into sealed glass vials. Incubate in a thermomixer at 60°C for 24, 48, and 72 hours.

  • Photolytic Stress Application: Place 1.0 mL aliquots in clear quartz vials. Expose to UV-Vis light (1.2 million lux hours and 200 watt-hours/m² UV energy) in a photostability chamber according to ICH Q1B guidelines.

  • Quenching (Critical Self-Validation Step): Post-incubation, immediately transfer all stressed vials to an ice bath (0°C) for 10 minutes to halt kinetic degradation. Dilute 1:10 with cold mobile phase.

  • HPLC-UV/MS Analysis: Inject 10 µL of both the control and stressed samples into an LC-MS system equipped with a C18 column, utilizing 254 nm UV detection and positive electrospray ionization (ESI+).

  • Data Validation (Mass Balance): Calculate the peak area of the intact API and all newly formed degradant peaks. Validation Rule: The protocol is considered valid only if the total peak area of the stressed sample equals the total peak area of the control sample (± 2%). A failure here indicates that volatile degradants (e.g., methylamine) were lost without detection, requiring a methodological adjustment.

References

  • Food & Nutrition Research. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside.[Link]

  • MDPI. Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride.[Link]

Application

Application Note: Robust and High-Throughput Extraction of 5-Bromo-N,4-dimethylnicotinamide from Human Plasma for Pharmacokinetic Studies

Abstract This application note presents a detailed protocol for the efficient extraction of 5-Bromo-N,4-dimethylnicotinamide, a novel nicotinamide derivative, from human plasma samples. The described method is optimized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed protocol for the efficient extraction of 5-Bromo-N,4-dimethylnicotinamide, a novel nicotinamide derivative, from human plasma samples. The described method is optimized for high-throughput analysis, ensuring reliable and reproducible results essential for pharmacokinetic (PK) and toxicokinetic (TK) studies in drug development. The protocol prioritizes a protein precipitation (PPT) approach, valued for its simplicity, speed, and broad applicability to a wide range of small molecules. Further guidance on method validation, in accordance with regulatory standards, and troubleshooting is provided to assist researchers in implementing this protocol.

Introduction: The Critical Role of Sample Preparation

The accurate quantification of drug candidates and their metabolites in biological matrices is a cornerstone of preclinical and clinical drug development. Plasma, being a complex biological fluid containing a high abundance of proteins, lipids, and endogenous small molecules, presents a significant analytical challenge.[1] Effective sample preparation is paramount to remove these interfering substances, which can otherwise lead to ion suppression in mass spectrometry, column fouling in chromatography, and ultimately, inaccurate quantification.[2]

5-Bromo-N,4-dimethylnicotinamide (MW: 229.07 g/mol , Formula: C8H9BrN2O) is a nicotinamide derivative with potential therapeutic applications.[3][4] To elucidate its pharmacokinetic profile, a robust and validated bioanalytical method for its quantification in plasma is indispensable. This guide provides a comprehensive framework for the extraction of this compound, with a focus on scientific rationale and practical implementation.

Strategic Selection of an Extraction Methodology

The choice of an appropriate extraction technique is dictated by the physicochemical properties of the analyte, the nature of the biological matrix, the desired limit of quantification, and the required sample throughput.[5] For 5-Bromo-N,4-dimethylnicotinamide, a derivative of nicotinamide, we can infer certain properties that guide our selection. Nicotinamide and its analogues are generally polar molecules. This characteristic, along with the need for a high-throughput method suitable for drug development, informs our decision-making process.

Three primary techniques were considered:

  • Protein Precipitation (PPT): A simple and universal method where an organic solvent is added to the plasma sample to denature and precipitate proteins.[1][6] It is a fast and cost-effective technique, making it highly suitable for high-throughput screening.[6][7]

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases.[8][9] LLE can provide cleaner extracts than PPT but is more labor-intensive and may be less suitable for very polar compounds unless ion-pairing agents are used.[8][9]

  • Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away.[10][11][12] SPE can yield very clean extracts and allows for analyte concentration, but it requires more extensive method development and can be more costly.[13]

Rationale for Selecting Protein Precipitation:

Given the presumed polar nature of 5-Bromo-N,4-dimethylnicotinamide and the requirement for a rapid and straightforward protocol, Protein Precipitation (PPT) is the recommended starting point for method development. Its primary advantages in this context are:

  • Simplicity and Speed: PPT involves minimal steps and can be easily automated in a 96-well plate format, significantly increasing throughput.[6][7]

  • Broad Applicability: It is effective for a wide range of small molecules.

  • Cost-Effectiveness: Requires minimal specialized equipment and reagents.

While PPT may result in a less clean extract compared to LLE or SPE, the potential for matrix effects can be mitigated through careful optimization of the chromatographic method and the use of a stable isotope-labeled internal standard.

Detailed Extraction Protocol: Protein Precipitation

This protocol is designed for the extraction of 5-Bromo-N,4-dimethylnicotinamide from human plasma prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents
  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • 5-Bromo-N,4-dimethylnicotinamide reference standard

  • Internal Standard (IS): Stable isotope-labeled 5-Bromo-N,4-dimethylnicotinamide (e.g., D3 or C13 labeled) is highly recommended. If unavailable, a structurally similar compound with a close retention time can be used after thorough validation.

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • 96-well collection plates (e.g., 2 mL deep well)

  • 96-well protein precipitation filter plates

  • Multichannel pipette

  • Plate shaker/vortexer

  • Vacuum manifold or centrifuge with a plate rotor

Preparation of Solutions
  • Precipitation Solvent: Acetonitrile (ACN) with 0.1% formic acid. The addition of a small amount of acid can improve the recovery of some analytes and the precipitation of proteins.[7]

  • Stock Solutions: Prepare stock solutions of 5-Bromo-N,4-dimethylnicotinamide and the Internal Standard in a suitable solvent (e.g., Methanol or DMSO) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 Methanol:Water. These will be used to spike into blank plasma to create the calibration curve.

  • Internal Standard Spiking Solution: Prepare a working solution of the IS at a concentration that will yield a robust signal in the final extract.

Experimental Workflow

The following workflow outlines the steps for the protein precipitation extraction.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Protein Precipitation cluster_analysis Analysis plasma 1. Aliquot Plasma is_spike 2. Spike with Internal Standard plasma->is_spike 100 µL Plasma cal_spike 3. Spike with Calibration Standards is_spike->cal_spike Add 10 µL IS Solution add_solvent 4. Add Precipitation Solvent cal_spike->add_solvent Add 10 µL Standard/Blank mix 5. Mix Thoroughly add_solvent->mix Add 300 µL ACN with 0.1% FA separate 6. Separate Precipitate mix->separate Vortex for 2 min transfer 7. Transfer Supernatant separate->transfer Filter or Centrifuge inject 8. Inject into LC-MS/MS transfer->inject Transfer to new plate LLE_Workflow start Plasma Sample add_solvent Add Immiscible Organic Solvent start->add_solvent vortex Vortex to Mix add_solvent->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: General Workflow for Liquid-Liquid Extraction.

Solid-Phase Extraction (SPE)

For the highest level of selectivity and the potential for analyte enrichment, SPE is the method of choice. Based on the structure of 5-Bromo-N,4-dimethylnicotinamide, which contains a basic pyridine nitrogen, a mixed-mode cation exchange SPE sorbent could be effective. [8]

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low Recovery - Incomplete protein precipitation.- Analyte binding to precipitated proteins.- Suboptimal pH for extraction.- Increase the ratio of precipitation solvent to plasma (e.g., 4:1 or 5:1).- Try a different precipitation solvent (e.g., methanol).- Adjust the pH of the precipitation solvent.
High Variability (Poor Precision) - Inconsistent pipetting.- Incomplete mixing.- Inconsistent sample processing.- Use calibrated pipettes and proper technique.- Ensure thorough vortexing after solvent addition.- Automate the process if possible.
Significant Matrix Effects - Co-eluting endogenous compounds suppressing or enhancing the signal.- Optimize the LC method to separate the analyte from interfering peaks.- Use a more selective extraction method like LLE or SPE.- Dilute the final extract with water.
Clogged LC Column or System - Incomplete removal of precipitated proteins.- Use a filter plate for precipitation.- If using centrifugation, ensure the supernatant is carefully transferred without disturbing the pellet.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the extraction of 5-Bromo-N,4-dimethylnicotinamide from human plasma. The recommended protein precipitation method offers a balance of simplicity, speed, and efficiency, making it an ideal starting point for method development in a drug discovery and development setting. Adherence to rigorous validation procedures based on regulatory guidelines is crucial to ensure the generation of high-quality, reliable data for pharmacokinetic assessments. The provided framework, including alternative strategies and troubleshooting advice, is intended to empower researchers to successfully implement and adapt this methodology for their specific analytical needs.

References

  • Phenomenex. (2025, June 9). Protein Precipitation Method.
  • U.S. Food and Drug Administration. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • U.S. Food and Drug Administration. (2025, February 7). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • Grasedieck, K., et al. (2004). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. PubMed.
  • ResearchGate. (n.d.). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis | Request PDF.
  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation.
  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • U.S. Food and Drug Administration. (2019, October 25). M10 BIOANALYTICAL METHOD VALIDATION.
  • Bylda, C., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing.
  • Thermo Fisher Scientific. (n.d.). Sample Clean-up Strategies for the LC/MS Analysis of Small Molecules in Serum.
  • Gjelstad, A., et al. (2017). One-step extraction of polar drugs from plasma by parallel artificial liquid membrane extraction. PubMed.
  • CymitQuimica. (n.d.). 5-Bromo-N,4-dimethylnicotinamide.
  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS.
  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • ACS Publications. (2003, April 16). In Situ Liquid−Liquid Extraction as a Sample Preparation Method for Matrix-Assisted Laser Desorption/Ionization MS Analysis of Polypeptide Mixtures.
  • CliniChrom. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis.
  • ResearchGate. (2025, December 12). Development of a Simple and Selective Method for Nicotinamide Determination in Human Plasma Samples by Magnetic Molecularly Imprinted Solid‐Phase Extraction Combined With UV–Visible Spectrophotometry.
  • Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
  • Sigma-Aldrich. (n.d.). 5-Bromo-N,N-dimethylnicotinamide.
  • DergiPark. (2019, August 9). Liquid-liquid extraction and ultrafiltration based sample preparation technique for Q-TOF LC/MS analysis of non.
  • bevital. (n.d.). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma.
  • ResearchGate. (2025, August 9). One-step extraction of polar drugs from plasma by Parallel Artificial Liquid Membrane Extraction | Request PDF.
  • National Institutes of Health. (n.d.). 5-Bromonicotinamide. PubChem.
  • Phenomenex. (n.d.). SAMPLE PREPARATION.
  • PMC. (n.d.). Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats.
  • PubMed. (2006, May 3). The determination of nicotinic acid in plasma by mixed-mode liquid chromatography-tandem mass spectrometry following ion exchange solid phase extraction.
  • PMC. (2023, May 20). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics.
  • NextSDS. (n.d.). 5-Bromo-N-methyl-nicotinamide — Chemical Substance Information.
  • AiFChem. (2025, October 21). 2246722-11-0 | 5-Bromo-N,4-dimethylnicotinamide.
  • Semantic Scholar. (n.d.). Concentrations of Nicotinamide in Plasma by RP-HPLC With Fluorescence Detection.
  • Page, K., et al. (2013). Influence of Plasma Processing on Recovery and Analysis of Circulating Nucleic Acids. PLoS ONE.
  • JOCPR. (n.d.). A novel extraction method of plasma peptides for peptidomics analysis.
  • Frontiers. (n.d.). The Potential Effects of Dielectric Barrier Discharge Plasma on the Extraction Efficiency of Bioactive Compounds in Radix Paeoniae Alba.
  • Episciences. (n.d.). Open Plasma Science.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Bromo-N,4-dimethylnicotinamide

Welcome to the technical support center for the synthesis of 5-Bromo-N,4-dimethylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-Bromo-N,4-dimethylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction yield for this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 5-Bromo-N,4-dimethylnicotinamide?

A common and direct approach is the electrophilic bromination of N,4-dimethylnicotinamide using a suitable brominating agent, such as N-Bromosuccinimide (NBS). This reaction typically requires careful control of conditions to ensure selective bromination at the 5-position of the pyridine ring.

Q2: What are the primary challenges in this synthesis?

The main challenges include achieving high regioselectivity for the 5-position, minimizing the formation of di-brominated and other isomeric byproducts, driving the reaction to completion, and effectively purifying the final product.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] These methods allow for the visualization of the consumption of the starting material and the formation of the product and any byproducts.

Q4: What are suitable purification methods for 5-Bromo-N,4-dimethylnicotinamide?

Common purification techniques include column chromatography on silica gel and recrystallization.[2] The choice of solvent for recrystallization is critical and may involve screening various solvents or solvent mixtures to find optimal conditions for crystallization of the desired product while leaving impurities in the solution.[2]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 5-Bromo-N,4-dimethylnicotinamide.

Problem 1: Low Reaction Yield

A low yield of the desired product can be attributed to several factors, from incomplete reactions to the formation of side products.

Troubleshooting Workflow for Low Yield

start Low Reaction Yield check_purity Verify Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) check_purity->check_conditions If pure sub_purity Impurities in N,4-dimethylnicotinamide or brominating agent can inhibit the reaction. check_purity->sub_purity optimize_reagents Optimize Reagent Addition & Quality check_conditions->optimize_reagents If conditions are correct sub_conditions Incorrect temperature or reaction time can lead to incomplete conversion or byproduct formation. check_conditions->sub_conditions purification_loss Assess Purification Method for Product Loss optimize_reagents->purification_loss If optimized sub_reagents Ensure quality of brominating agent (e.g., recrystallize NBS if it appears discolored). Slow addition can prevent localized high concentrations. optimize_reagents->sub_reagents sub_purification Product may be lost during extraction or chromatography. Check waste streams. purification_loss->sub_purification

Caption: Troubleshooting logic for low reaction yield.

Detailed Solutions for Low Yield:

  • Starting Material Purity: Ensure the N,4-dimethylnicotinamide is pure and dry. Impurities can interfere with the reaction.[3] Similarly, the quality of the brominating agent is crucial. Old or impure NBS can be less effective.[4]

  • Reaction Conditions:

    • Temperature: Temperature control is critical for selectivity.[2] Running the reaction at too high a temperature can lead to multiple brominations and other side reactions. Conversely, a temperature that is too low may result in an incomplete reaction.

    • Reaction Time: Monitor the reaction by TLC or HPLC to determine the optimal reaction time.[1] Extending the reaction time may increase conversion, but also risks greater byproduct formation.

  • Stoichiometry: Carefully control the molar ratio of the brominating agent to the starting material. An excess of the brominating agent can lead to di-brominated products. A 1:1 molar ratio is a good starting point.[2]

Problem 2: Significant Byproduct Formation (e.g., Di-bromination)

The formation of byproducts, particularly di-brominated species, is a common issue in electrophilic aromatic substitution reactions.

Strategies to Minimize Byproduct Formation:

StrategyRationaleRecommended Action
Control Stoichiometry Using an excess of the brominating agent increases the likelihood of multiple substitutions.Use a 1:1 or slightly less than stoichiometric amount of the brominating agent relative to the N,4-dimethylnicotinamide.[2]
Optimize Temperature Higher temperatures provide more energy for less favorable substitutions to occur.Conduct the reaction at a controlled, lower temperature. For example, starting at 0°C and slowly warming to room temperature.
Slow Reagent Addition Rapid addition of the brominating agent can create localized high concentrations, promoting multiple brominations.Add the brominating agent dropwise or in small portions over an extended period.
Choice of Brominating Agent Different brominating agents have different reactivities.N-Bromosuccinimide (NBS) is often a good choice for controlled bromination of activated rings.[5]
Problem 3: Difficulty in Product Purification

Even with an optimized reaction, separation of the desired product from unreacted starting material and byproducts can be challenging.

Purification Troubleshooting Workflow

start Purification Issues column_chrom Optimize Column Chromatography start->column_chrom recrystallization Attempt Recrystallization start->recrystallization column_chrom->recrystallization If co-elution occurs sub_column Vary the eluent system. A gradient elution from non-polar to polar can improve separation. column_chrom->sub_column salt_formation Consider Salt Formation recrystallization->salt_formation If oiling out or poor recovery sub_recrystallization Screen various solvents (e.g., isopropanol, ethanol, ethyl acetate/hexanes) to find one where the product has high solubility at high temperature and low solubility at low temperature. recrystallization->sub_recrystallization sub_salt Converting the basic pyridine nitrogen to a salt can alter solubility and crystallinity, aiding in purification. salt_formation->sub_salt

Caption: Decision tree for troubleshooting purification.

Detailed Purification Protocols:

  • Column Chromatography:

    • Slurry Preparation: Dissolve the crude product in a minimal amount of the eluent.[2]

    • Column Packing: Pack a silica gel column with the chosen non-polar solvent.[2]

    • Loading: Carefully load the dissolved crude product onto the top of the silica gel.[2]

    • Elution: Begin with a non-polar eluent (e.g., hexanes/ethyl acetate mixture) and gradually increase the polarity.[2]

    • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.[2]

    • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.[2]

  • Recrystallization:

    • Solvent Selection: Choose a suitable solvent or solvent system where 5-Bromo-N,4-dimethylnicotinamide is soluble at elevated temperatures but less soluble at room temperature or below.[2]

    • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.[2]

    • Hot Filtration: If insoluble impurities are present, perform a hot filtration.[2]

    • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.[2]

    • Crystal Collection: Collect the crystals by filtration.[2]

    • Washing: Wash the crystals with a small amount of cold solvent to remove residual impurities.[2]

    • Drying: Dry the purified crystals under vacuum.[2]

References

  • Benchchem. (n.d.). Technical Support Center: Enhancing the Purity of Synthetic 5-bromo-DMT.
  • Benchchem. (n.d.). Troubleshooting low yield in isonicotinamide synthesis.
  • AiFChem. (2025, October 21). 2246722-11-0 | 5-Bromo-N,4-dimethylnicotinamide.
  • Benchchem. (n.d.). Troubleshooting common issues in nicotinaldehyde synthesis.
  • MDPI. (2025, November 11). Synthesis of New Nicotinamides Starting from Monothiomalonanilide.
  • PMC. (n.d.). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors.
  • CymitQuimica. (n.d.). 5-Bromo-N,4-dimethylnicotinamide.
  • ACS Publications. (2007, December 6). Syntheses of Nicotinamide Riboside and Derivatives: Effective Agents for Increasing Nicotinamide Adenine Dinucleotide Concentrations in Mammalian Cells.
  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Google Patents. (n.d.). US2496114A - Purification of nicotinamide.
  • Reddit. (2026, March 8). Issues with bromination using N-Bromosuccinimide.
  • The Green Chemistry Initiative Blog. (2019, January 1). How green is your bromination reaction?.
  • Chemia. (2022, March 22). A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2.

Sources

Optimization

Technical Support Center: Troubleshooting 5-Bromo-N,4-dimethylnicotinamide Precipitation

Welcome to the Technical Support Center for 5-Bromo-N,4-dimethylnicotinamide (CAS: 2246722-11-0) . This portal is designed for researchers, formulators, and drug development professionals facing solubility and precipitat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Bromo-N,4-dimethylnicotinamide (CAS: 2246722-11-0) . This portal is designed for researchers, formulators, and drug development professionals facing solubility and precipitation challenges with this specific pyridine derivative in aqueous media.

Rather than relying on trial-and-error, this guide utilizes a first-principles approach, addressing the thermodynamic and kinetic drivers of precipitation to help you engineer robust, self-validating experimental systems.

Physicochemical Profiling: Understanding the Causality

To troubleshoot precipitation, we must first understand the molecular causality. 5-Bromo-N,4-dimethylnicotinamide is a classic "hydrophobic weak base." Its behavior in aqueous media is dictated by the competing forces of its ionizable pyridine ring and its highly lipophilic substituents.

Table 1: Physicochemical Data & Impact on Aqueous Behavior

ParameterCharacteristicMechanistic Impact on Aqueous Solubility
Molecular Weight 229.08 g/mol Moderate size, but structurally dense due to the halogen atom.
C5-Bromo Group Highly lipophilic, electron-withdrawingDrastically increases LogP. Drives hydrophobic exclusion from water, promoting rapid intermolecular stacking and crystal lattice formation [3].
Pyridine Nitrogen Weak Base (Est. pKa ~3.5 - 4.5)Highly soluble in acidic media (pH < 3) via protonation. Rapidly deprotonates at physiological pH (7.4), causing immediate supersaturation and precipitation [1].
Amide Group Neutral, H-bond donor/acceptorFacilitates intermolecular hydrogen bonding, which increases crystal lattice energy and reduces baseline thermodynamic solubility.

Diagnostic FAQs & Troubleshooting Guide

Q1: My compound dissolves perfectly in 0.1 M HCl, but the moment I neutralize it or dilute it into PBS for my in vitro assay, it instantly "oils out" or forms a cloudy precipitate. Why? A1: You are experiencing a pH-shift induced precipitation . In acidic media, the pyridine nitrogen is protonated, forming a highly water-soluble salt. When you introduce a neutral buffer (like PBS or physiological bicarbonate), the pH rises above the compound's pKa. The molecule rapidly loses its charge, transitioning into its neutral, highly lipophilic free-base form. This creates a state of extreme supersaturation. Because the thermodynamic solubility of the neutral form is very low, the system rapidly minimizes its free energy by nucleating and precipitating [1].

Q2: I am using DMSO as my stock solvent. When I spike this stock into my aqueous assay buffer (1% final DMSO concentration), I see micro-crystals under the microscope after 30 minutes. How do I fix this? A2: This is a solvent-shift precipitation . You are transitioning the drug from a thermodynamically stable solvated state in DMSO to a hostile aqueous environment. To fix this, you must shift your strategy from achieving thermodynamic solubility to maintaining kinetic solubility. We recommend pre-dissolving Polymeric Precipitation Inhibitors (PPIs)—such as Hydroxypropyl methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP)—into your aqueous buffer before adding the DMSO stock. These polymers hydrogen-bond with the drug molecules in their transient supersaturated state, sterically hindering them from organizing into a crystal lattice [2].

Q3: Can I modify the buffer to prevent precipitation without using polymers? A3: Yes, but with caveats. You can increase the co-solvent ratio (e.g., adding PEG400 or Propylene Glycol), or utilize complexation agents like Hydroxypropyl-β-Cyclodextrin (HPβCD). The hydrophobic cavity of the cyclodextrin encapsulates the bromo- and methyl-substituted pyridine ring, while its hydrophilic exterior maintains aqueous solubility. However, ensure that these excipients do not interfere with your downstream biological target.

Mechanistic Visualization

The diagram below illustrates the divergent pathways of 5-Bromo-N,4-dimethylnicotinamide during a pH shift, highlighting where formulators must intervene to prevent assay failure.

mechanism A Protonated State (Acidic Media, pH < 3) B pH Shift to Neutral (Buffer Addition) A->B Deprotonation C Supersaturated Free Base B->C Loss of charge D Nucleation & Crystal Growth C->D Thermodynamic driving force F Addition of Polymeric Inhibitors (HPMC/PVP) C->F Formulation Intervention E Precipitation (Assay Failure) D->E G Maintained Kinetic Solubility (Stable) F->G Steric stabilization of nanoclusters

Mechanistic pathway of pH-shift precipitation and polymeric kinetic inhibition.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints so that researchers do not proceed with compromised, precipitated solutions.

Protocol A: Biorelevant pH-Shift Precipitation Assay

Purpose: To evaluate the precipitation kinetics of 5-Bromo-N,4-dimethylnicotinamide in simulated intestinal conditions. We use Bicarbonate Buffer (BCB) rather than Phosphate Buffer (PPB), as BCB more accurately reflects the buffer capacity and CO2 hydration dynamics of the human gut [1].

Step-by-Step Methodology:

  • Acidic Dissolution: Dissolve 10 mg of 5-Bromo-N,4-dimethylnicotinamide in 10 mL of 0.01 M HCl (pH 2.0). Stir at 37°C until optically clear.

  • Buffer Preparation: Prepare a 10x concentrated physiological Bicarbonate Buffer (BCB) adjusted to pH 6.5.

  • The pH Shift: Using a dissolution apparatus (paddle method, 50 rpm, 37°C), rapidly inject 1 mL of the 10x BCB into the 10 mL acidic drug solution.

  • Validation Checkpoint (In-line Monitoring): Route the solution through a flow-cell connected to a UV-Vis spectrophotometer (monitoring at a non-absorbing wavelength, e.g., 600 nm, to detect scattering) or a Dynamic Light Scattering (DLS) probe.

    • Causality: An increase in baseline absorbance at 600 nm indicates the formation of colloidal aggregates (nucleation) prior to visible precipitation.

  • Quantification: At 5, 15, 30, and 60 minutes, extract 500 µL aliquots, filter immediately through a 0.22 µm PTFE syringe filter, and analyze the filtrate via HPLC to quantify the remaining dissolved concentration.

Protocol B: Kinetic Solubility Enhancement via Solvent-Shift

Purpose: To create a stable aqueous dispersion from a DMSO stock for high-throughput screening or cell-based assays, utilizing HPMC to arrest crystal growth [2].

Step-by-Step Methodology:

  • Polymer Hydration: Dissolve HPMC (E5 grade) in your target aqueous assay buffer to a final concentration of 0.1% (w/v). Allow 2 hours for complete polymer hydration at room temperature.

  • Stock Preparation: Prepare a 10 mM stock of 5-Bromo-N,4-dimethylnicotinamide in 100% anhydrous DMSO.

  • Solvent Shift: While vortexing the HPMC-buffer solution vigorously, inject the DMSO stock dropwise to achieve a final concentration of 100 µM (1% final DMSO).

    • Causality: Vigorous mixing ensures rapid, homogeneous dispersion, preventing localized zones of extreme supersaturation where nucleation could spontaneously trigger.

  • Validation Checkpoint (DLS Analysis): Immediately analyze the sample using DLS.

    • Pass Criteria: A monodisperse population with a hydrodynamic radius ( Rh​ ) < 10 nm indicates stable, polymer-stabilized nanoclusters.

    • Fail Criteria: Polydisperse peaks or Rh​ > 100 nm indicates failed kinetic stabilization and active crystal growth.

workflow S1 Step 1: Dissolve API in DMSO (10 mM) S3 Step 3: Rapid Injection (1:99 ratio under vortex) S1->S3 S2 Step 2: Prepare Aqueous Buffer + 0.1% HPMC S2->S3 S4 Step 4: DLS Monitoring (Self-Validation Checkpoint) S3->S4 Incubate 37°C S5 Pass: <10 nm radius (Proceed to Assay) S4->S5 Stable S6 Fail: >100 nm radius (Adjust Formulation) S4->S6 Nucleation

Self-validating workflow for solvent-shift formulation and kinetic stability testing.

References

  • Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs | Molecular Pharmaceutics - ACS Publications. 1

  • Polymer as precipitation inhibitor of weak base drug: An update and brief review | Chula Digital Collections. 2

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry - ACS Publications. 3

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Methods for 5-Bromo-N,4-dimethylnicotinamide

Welcome to the technical support center dedicated to the chromatographic analysis of 5-Bromo-N,4-dimethylnicotinamide. This guide is designed for researchers, analytical scientists, and drug development professionals who...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the chromatographic analysis of 5-Bromo-N,4-dimethylnicotinamide. This guide is designed for researchers, analytical scientists, and drug development professionals who require robust and reproducible HPLC methods for the separation and quantification of this compound. Here, we move beyond simple protocols to explain the underlying scientific principles, enabling you to not only follow a method but to intelligently develop, optimize, and troubleshoot it.

Understanding the Analyte: Physicochemical Profile

Effective method development begins with a fundamental understanding of the analyte's properties. 5-Bromo-N,4-dimethylnicotinamide is a substituted pyridine derivative. Its structure dictates its behavior in a reversed-phase HPLC system.

PropertyValue / InformationChromatographic Implication
Molecular Formula C₈H₉BrN₂O[1]The presence of the aromatic pyridine ring and bromine atom makes it suitable for UV detection.
Molecular Weight ~229.07 g/mol [1]A small molecule, well-suited for standard HPLC columns and conditions.
Structure A nicotinamide core with a bromine at position 5 and methyl groups at position 4 and on the amide nitrogen.The pyridine nitrogen is basic and ionizable. The overall molecule has moderate hydrophobicity due to the bromine and methyl groups.
Estimated pKa ~3.0 - 4.0The pKa of the pyridine ring nitrogen is critical. Mobile phase pH control around this value is essential for reproducible retention and good peak shape.[2][3]
Solubility Expected to be soluble in common organic solvents like methanol and acetonitrile.Simplifies sample and mobile phase preparation.
UV Absorbance The pyridine ring acts as a chromophore. Expect strong absorbance around 260-280 nm.UV detection is a highly suitable technique for quantification.
Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the analysis of 5-Bromo-N,4-dimethylnicotinamide, providing direct answers and the rationale behind them.

Q1: I am starting from scratch. What are the recommended initial HPLC conditions for 5-Bromo-N,4-dimethylnicotinamide?

A1: For initial method development, a conservative, gradient-based approach on a standard C18 column is recommended to ensure the analyte elutes within a reasonable time and to reveal the presence of any impurities.

Rationale: A C18 column is a general-purpose reversed-phase column that provides good retention for moderately nonpolar compounds. A gradient method is efficient for scouting, as it covers a wide range of solvent strengths, preventing excessively long run times for hydrophobic compounds or no retention for polar ones. Acidifying the mobile phase with formic or trifluoroacetic acid ensures the pyridine nitrogen is protonated, which typically leads to better peak shapes by minimizing interactions with residual column silanols.[4]

Table 1: Recommended Starting HPLC Parameters

ParameterRecommended ConditionJustification
Column C18, 150 x 4.6 mm, 5 µmIndustry-standard for initial method development.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress silanol activity and ensure consistent analyte ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 5% to 95% B over 20 minutesA broad gradient to determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CTemperature control is crucial for retention time stability.[5] 30 °C is a good starting point.
Injection Vol. 10 µLA typical volume that avoids column overloading for analytical concentrations.
Detection UV at 265 nmA good starting wavelength for nicotinamide-related structures.

Q2: My retention time is too short (analyte elutes near the void volume). How can I increase it?

A2: To increase retention in reversed-phase HPLC, you need to make the analyte's interaction with the stationary phase more favorable or its affinity for the mobile phase less favorable. Here are several effective strategies:

  • Decrease the Organic Solvent Percentage: This is the most direct way to increase retention.[6] If you are running an isocratic method, decrease the percentage of acetonitrile or methanol. If using a gradient, make the initial part of the gradient shallower or start at a lower %B.

  • Adjust Mobile Phase pH: Since 5-Bromo-N,4-dimethylnicotinamide is basic, its charge state is pH-dependent. At a pH well below its pKa (~3.0-4.0), it will be protonated (charged). In its charged form, it is more polar and will have less retention. By carefully increasing the mobile phase pH towards the pKa, you increase the proportion of the neutral, more hydrophobic form, which will be retained more strongly. Caution: Operating too close to the pKa can lead to poor peak shape and retention time instability.[3][7]

  • Change the Organic Solvent: If using acetonitrile, switching to methanol may increase retention for some compounds. Methanol is a weaker solvent than acetonitrile in reversed-phase chromatography.

  • Use a More Retentive Stationary Phase: If you are using a C8 column, switching to a C18 column will increase retention. You could also consider a column with a higher carbon load.

Q3: My retention time is drifting or shifting between injections. What are the likely causes and how do I fix it?

A3: Retention time drift is a common issue that undermines method reproducibility. A systematic approach is required to diagnose the cause. The first step is to check the retention time of an unretained compound (t₀ or void time).

  • If t₀ is also shifting: The problem is likely related to the HPLC system's physical parameters.[8]

    • Flow Rate Inconsistency: Check for leaks in the pump, fittings, and seals. Worn pump seals or faulty check valves are common culprits.[5] Ensure there is enough mobile phase in the reservoirs.

    • Mobile Phase Proportioning Issues: If using a gradient, ensure the pump's proportioning valves are functioning correctly. Prepare the mobile phase manually (pre-mix) to rule this out.[9]

  • If t₀ is stable, but the analyte peak is shifting: The problem is likely chemical or related to the column.[8]

    • Inadequate Column Equilibration: This is the most common cause. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to flush with 10-20 column volumes.

    • Mobile Phase pH Instability: If you are not using a buffer and the pH is near the analyte's pKa, small changes in CO₂ absorption from the air can alter the pH and cause drift. Use a suitable buffer (e.g., phosphate, acetate) at a concentration of 10-25 mM.

    • Column Temperature Fluctuation: Even a 1 °C change can alter retention time by 1-2%.[5] Use a thermostatted column compartment and ensure it is stable.

    • Column Degradation: Over time, the stationary phase can degrade, especially at extreme pH values or high temperatures, leading to a gradual shift in retention.

Systematic Troubleshooting Guide

Use this table to diagnose and resolve specific issues you may encounter.

IssuePotential CauseRecommended Solution
Poor Peak Shape (Tailing) Secondary Interactions: The basic pyridine nitrogen interacts with acidic residual silanols on the silica-based column packing.Lower the mobile phase pH (e.g., to 2.5-3.0 with 0.1% TFA or formic acid) to fully protonate the analyte and suppress silanol ionization.[2]
Column Overload: Injecting too much sample mass.Reduce the injection volume or dilute the sample.
Mismatched Sample Solvent: Sample is dissolved in a much stronger solvent than the mobile phase (e.g., pure acetonitrile).Dissolve the sample in the initial mobile phase composition.
Poor Peak Shape (Fronting) Column Overload: Often a sign of severe mass overload.Reduce the injection volume or dilute the sample.
Poorly Packed Column Bed: A void or channel has formed in the column.Replace the column.
Poor Resolution / Overlapping Peaks Insufficient Selectivity: The chosen mobile phase and stationary phase do not differentiate well between the analyte and impurities.1. Optimize Mobile Phase: Adjust the organic solvent ratio or pH.[6] 2. Change Organic Modifier: Switch from acetonitrile to methanol or vice-versa. 3. Change Column Chemistry: Try a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. These phases offer alternative selectivity for aromatic and halogenated compounds through π-π interactions.[10]
Low Column Efficiency: Peaks are too broad.1. Ensure system connections have minimal dead volume. 2. Lower the flow rate. 3. Use a column with smaller particles (e.g., 3 µm or sub-2 µm).
Experimental Protocols
Protocol 1: Systematic Method Development Workflow

This protocol outlines a structured approach to developing a robust HPLC method for 5-Bromo-N,4-dimethylnicotinamide.

  • Column Selection: Begin with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Initial Gradient Run: Perform the scouting gradient described in Table 1 to determine the approximate elution strength (%B) required.

  • Convert to Isocratic Method (if applicable): If the initial gradient shows a sharp, well-defined peak, you can convert it to an isocratic method for simplicity and robustness. Use the %B at the apex of the eluting peak as a starting point for your isocratic mobile phase composition.

  • pH Optimization: Perform a pH scouting study (see Protocol 2) to assess the impact of pH on retention and peak shape. Select a pH that is at least 1-2 units away from the analyte's pKa for best robustness.[4]

  • Organic Modifier Optimization: Fine-tune the percentage of acetonitrile or methanol to achieve the desired retention time (typically a k' between 2 and 10).

  • Temperature Optimization: Evaluate the effect of column temperature (e.g., 25 °C, 30 °C, 40 °C). Higher temperatures reduce viscosity (and backpressure) and can sometimes improve peak shape, but may also alter selectivity.[10]

  • Validation: Once the optimal conditions are found, perform method validation according to relevant guidelines (e.g., ICH) to assess linearity, accuracy, precision, and robustness.

Protocol 2: Mobile Phase pH Scouting Study

This study is critical for understanding the behavior of 5-Bromo-N,4-dimethylnicotinamide and achieving a robust separation.

  • Prepare Buffers: Prepare three separate aqueous mobile phases (Mobile Phase A) with different pH values. Ensure the buffer has a pKa close to the desired pH.

    • pH 3.0: 25 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid.

    • pH 4.5: 25 mM Ammonium Acetate, pH adjusted to 4.5 with acetic acid.

    • pH 7.0: 25 mM Potassium Phosphate, pH adjusted to 7.0.

  • Set Up Sequence: Using the same column and organic modifier (Mobile Phase B, e.g., Acetonitrile), run your sample under the same gradient or isocratic conditions with each of the three mobile phases.

  • Equilibrate Thoroughly: Ensure the column is fully equilibrated with each new buffered mobile phase before injection (at least 20 column volumes).

  • Analyze Results: Compare the chromatograms. Observe the changes in retention time, peak shape (asymmetry), and selectivity between the analyte and any impurities. This data will reveal the optimal pH range for your separation.

Visual Workflows
Method Development Workflow

MethodDevelopment cluster_prep Phase 1: Preparation cluster_scout Phase 2: Scouting cluster_opt Phase 3: Optimization cluster_final Phase 4: Finalization Start Define Goals (Purity, Quantification) SelectCol Select Column (Start with C18) Start->SelectCol PrepMP Prepare Mobile Phases (A: Aqueous, B: Organic) SelectCol->PrepMP ScoutGrad Run Scouting Gradient (5-95% B) PrepMP->ScoutGrad EvalRT Evaluate Retention Time (RT) ScoutGrad->EvalRT Opt_pH pH Scouting Study (e.g., pH 3, 5, 7) EvalRT->Opt_pH RT Determined Opt_Solvent Fine-tune % Organic (Adjust RT to 2 < k' < 10) Opt_pH->Opt_Solvent Opt_Temp Optimize Temperature (e.g., 25-40°C) Opt_Solvent->Opt_Temp Validate Method Validation (ICH Guidelines) Opt_Temp->Validate Parameters Finalized End Robust Method Achieved Validate->End

Caption: A systematic workflow for HPLC method development.

Troubleshooting Retention Time Instability

Troubleshooting Start Retention Time (RT) is Unstable Check_t0 Is Void Time (t₀) Stable? Start->Check_t0 t0_Unstable System/Flow Rate Issue Check_t0->t0_Unstable No t0_Stable Chemical/Column Issue Check_t0->t0_Stable Yes Check_Leaks Check for Leaks (Pump, Fittings) t0_Unstable->Check_Leaks Check_Pump Inspect Pump Seals & Check Valves Check_Leaks->Check_Pump Check_Solvent Ensure Sufficient Mobile Phase Check_Pump->Check_Solvent Check_Equil Increase Column Equilibration Time t0_Stable->Check_Equil Check_pH Use a Buffer (If pH is near pKa) Check_Equil->Check_pH Check_Temp Verify Column Temperature Control Check_pH->Check_Temp Check_Column Consider Column Aging/Degradation Check_Temp->Check_Column

Caption: A decision tree for troubleshooting HPLC retention time issues.

References
  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Dolan, J. W. (2025, November 26). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • Timberline Instruments. (2026, March 8). HPLC Retention Time Drift: Causes & Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Crawford Scientific. (2020, August 18). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Dong, M. W. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (2025, May 21). Why Does Retention Time Shift? | HPLC Tip. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) HPLC separation of seven bromophenols under optimized conditions.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromonicotinamide. PubChem. Retrieved from [Link]

  • Tsikas, D., et al. (2001). Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow. Journal of Chromatography B: Biomedical Sciences and Applications, 751(2), 305-316. Retrieved from [Link]

  • Formosa Publisher. (2024, June 15). Development and Validation of Analysis Methods for Retinoids, Arbutin, Nicotinamide in HPLC Cosmetics. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 5-bromo-4,6-dimethylnicotinonitrile. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column. Retrieved from [Link]

  • Saini, S., & Mandal, S. (2021). Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide in Combined Dosage Form. Asian Journal of Pharmaceutical Research and Development, 9(1), 95-101. Retrieved from [Link]

  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Bevital. (n.d.). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Retrieved from [Link]

  • SIELC Technologies. (2024, March 28). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of nicotinamide metabolites using a PBr column packed with pentabromobenzyl group modified silica gel. Retrieved from [Link]

  • Analytical Sciences. (2018). Precolumn Derivatization with Bromine to Improve Separation and Detection Sensitivity of Triacylglycerols in Edible Oil by Reversed-Phase High Performance Liquid Chromatography. Analytical Sciences, 34(3), 283-289. Retrieved from [Link]

  • NextSDS. (n.d.). 5-Bromo-N-methyl-nicotinamide — Chemical Substance Information. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

Sources

Optimization

Technical Support Center: A Guide to Reducing Halogenated Impurities During 5-Bromo-N,4-dimethylnicotinamide Purification

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges with halogenated impurities, particularly di-brominated species, during the puri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges with halogenated impurities, particularly di-brominated species, during the purification of 5-Bromo-N,4-dimethylnicotinamide. Our objective is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered in the synthesis and purification of 5-Bromo-N,4-dimethylnicotinamide.

Q1: What are the primary halogenated impurities I should anticipate, and why do they form?

Answer: The most prevalent halogenated impurity is the di-brominated analog, 3,5-Dibromo-N,4-dimethylnicotinamide. This side product arises from the over-bromination of the nicotinamide ring during synthesis.

The formation of this impurity is governed by the principles of electrophilic aromatic substitution. While the initial bromination is directed to the 5-position, the reaction conditions can inadvertently promote a second bromination. This is especially common if there is an excess of the brominating agent or if the reaction temperature is not strictly controlled, providing the necessary activation energy for the second, less favorable substitution.[1] Careful control over the stoichiometry of the brominating agent is therefore critical to enhance selectivity for the desired mono-brominated product.[1]

cluster_0 Synthetic Pathway & Impurity Genesis Reactant N,4-dimethylnicotinamide Product 5-Bromo-N,4-dimethylnicotinamide (Desired Product) Reactant->Product + Brominating Agent (Controlled Stoichiometry, Low Temp) Impurity 3,5-Dibromo-N,4-dimethylnicotinamide (Di-halogenated Impurity) Product->Impurity + Excess Brominating Agent (Poor Control, High Temp)

Caption: Formation of the desired product and the common di-brominated impurity.

Q2: My initial analysis (HPLC/GC-MS) shows a significant peak corresponding to a di-brominated species. What is the most effective first step for purification?

Answer: For solid organic compounds, recrystallization is the most efficient and cost-effective initial purification strategy.[2] This technique leverages the solubility differences between your target compound and the impurity. The di-brominated impurity, having a higher molecular weight and different crystal lattice energy, will likely exhibit different solubility characteristics in a given solvent system compared to the mono-brominated product.

The goal is to find a solvent system where 5-Bromo-N,4-dimethylnicotinamide is highly soluble at elevated temperatures but poorly soluble at lower temperatures, while the impurity remains in solution (the "mother liquor") upon cooling.[2] For nicotinamide derivatives, aqueous alcohol solutions are often a good starting point.[3][4]

Q3: My attempts at recrystallization have failed to remove the di-brominated impurity to an acceptable level. What should I do next?

Answer: If recrystallization proves insufficient, the next logical step is to employ column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase is passed through it.[5]

The polarity difference between the mono- and di-brominated compounds is the key to their separation via chromatography. Although both are relatively polar, the di-brominated species may have a slightly different affinity for the silica gel, allowing for its separation. This method offers much higher resolution than recrystallization but is more time-consuming and requires more solvent.

Q4: What are the best analytical methods for monitoring the purification process?

Answer: A multi-pronged analytical approach is recommended:

  • Thin-Layer Chromatography (TLC): Use TLC for rapid, real-time monitoring of the column chromatography fractions. It allows you to quickly identify which fractions contain your desired product and which contain impurities.[5][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative analysis.[7] A validated reverse-phase HPLC method can accurately determine the purity of your final product and quantify the levels of any remaining halogenated impurities.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for identifying and confirming the structure of unknown impurities.[7] The mass spectrometer provides the molecular weight of the impurity, which is a critical piece of data for confirming the presence of di-brominated species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure of the final product and may also show distinct signals for the aromatic protons of the di-brominated impurity if it is present in sufficient quantity.

Purification Methodologies & Protocols

The following section provides detailed protocols and a comparative summary of the primary purification techniques.

Comparative Analysis of Purification Techniques
FeatureRecrystallizationSilica Gel Column Chromatography
Principle Differential solubility of compounds in a solvent at varying temperatures.Differential adsorption of compounds onto a solid stationary phase.
Best For Removing small to moderate amounts of impurities; large-scale purification.Separating compounds with close polarities; high-purity applications.
Pros Cost-effective, scalable, technically simple.High resolution, effective for complex mixtures.
Cons May not separate closely related compounds, potential for product loss in mother liquor.Solvent-intensive, more time-consuming, less scalable.
Experimental Protocols

Protocol 1: Optimized Recrystallization of 5-Bromo-N,4-dimethylnicotinamide

  • Solvent Screening: Begin by testing the solubility of your crude product in various solvent systems (e.g., isopropanol/water, ethanol/water, acetone/hexane) to find the optimal one. The ideal solvent will fully dissolve the compound when hot but cause significant precipitation when cool.

  • Dissolution: Place the crude 5-Bromo-N,4-dimethylnicotinamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate with stirring) and continue to add small portions of the hot solvent until the solid is completely dissolved.[2]

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath. Slow cooling is crucial for forming pure crystals.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

  • Analysis: Analyze the purity of the recrystallized product and the mother liquor using HPLC or TLC to assess the effectiveness of the purification.

Protocol 2: Silica Gel Column Chromatography

  • Solvent System (Mobile Phase) Selection: Use TLC to determine an appropriate solvent system. The ideal system will show good separation between the spot for 5-Bromo-N,4-dimethylnicotinamide (Rf value ~0.3-0.4) and the spot for the di-brominated impurity. A common starting point for nicotinamides is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

  • Column Packing: Prepare a column with silica gel slurried in the non-polar component of your mobile phase. Ensure the column is packed uniformly to prevent channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a strong solvent like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry, silica-adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen mobile phase. You can use an isocratic (constant solvent composition) or gradient (increasing polarity over time) elution.

  • Fraction Collection: Collect the eluent in a series of fractions. Monitor the separation by spotting fractions onto a TLC plate and visualizing them under UV light.[5]

  • Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

  • Analysis: Confirm the purity of the final product using HPLC and/or NMR.

Caption: A logical workflow for the purification and analysis of 5-Bromo-N,4-dimethylnicotinamide.

References
  • US20130105766A1 - Method For Removing Halogens From An Aromatic Compound - Google Patents.
  • Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate - PubMed. Available at: [Link]

  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC. Available at: [Link]

  • Affinity chromatography of nicotinamide nucleotide-dependent dehydrogenases on immobilized nucleotide derivatives - PubMed. Available at: [Link]

  • The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants - MDPI. Available at: [Link]

  • New Crystalline Salts of Nicotinamide Riboside as Food Additives - PMC - NIH. Available at: [Link]

  • 16.10: Reduction of Aromatic Compounds - Chemistry LibreTexts. Available at: [Link]

  • Affinity chromatography of nicotinamide–adenine dinucleotide-linked dehydrogenases on immobilized derivatives of the dinucleotide - PMC. Available at: [Link]

  • Affinity chromatography of nicotinamide nucleotide-dependent dehydrogenases on immobilized nucleotide derivatives - PMC. Available at: [Link]

  • Separation of Nicotinamide and Related Substances - SIELC Technologies. Available at: [Link]

  • Degradation of halogenated aromatic compounds - PubMed. Available at: [Link]

  • A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Available at: [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. Available at: [Link]

  • Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection - ResearchGate. Available at: [Link]

  • 4 - Organic Syntheses Procedure. Available at: [Link]

  • US4447615A - Process for the purification of nicotinic acid amide I - Google Patents.
  • Recrystallization & purification of N-bromosuccinimide - YouTube. Available at: [Link]

  • Purification of nicotinamide - US2496114A - Google Patents.
  • Purification and characterization of the enzymes involved in nicotinamide adenine dinucleotide degradation by Penicillium brevicompactum NRC 829 - PMC. Available at: [Link]

  • US3037987A - Purification of nicotinic acid - Google Patents.
  • Synthesis from nicotinamide riboside chloride, purification and stability studies - RSC Publishing. Available at: [Link]

  • Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation | Asian Journal of Chemistry. Available at: [Link]

  • Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives - Beilstein Journals. Available at: [Link]

  • Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity - RSC Publishing. Available at: [Link]

Sources

Troubleshooting

Overcoming low bioavailability of 5-Bromo-N,4-dimethylnicotinamide in oral dosing

Topic: Overcoming Low Oral Bioavailability of 5-Bromo-N,4-dimethylnicotinamide Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Overcoming Low Oral Bioavailability of 5-Bromo-N,4-dimethylnicotinamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in diagnosing and resolving the pharmacokinetic bottlenecks associated with 5-Bromo-N,4-dimethylnicotinamide (CAS: 2246722-11-0)[1].

Small, halogenated heteroaromatic compounds like this nicotinamide derivative frequently suffer from sub-optimal oral bioavailability. This is typically driven by a triad of physicochemical and biological barriers: high crystal lattice energy (poor solubility), affinity for apical efflux transporters (poor permeability), and susceptibility to hepatic/intestinal amidases (extensive first-pass metabolism).

This guide provides a mechanistic framework, diagnostic matrices, and self-validating experimental protocols to systematically overcome these challenges.

Diagnostic Matrix: Identifying the Bioavailability Bottleneck

Before formulating a solution, you must identify the root cause of the poor systemic exposure. Use the following quantitative matrix to benchmark your in vitro ADME data against industry standards for oral drug developability.

Pharmacokinetic ParameterTarget Threshold for Oral ViabilityRecommended Diagnostic AssayMechanistic Implication if Failed
Kinetic Aqueous Solubility > 100 µg/mL (at pH 6.8)FaSSIF/FeSSIF Shake-flaskDissolution-Rate Limited: The bromo- substitution increases lipophilicity and crystal lattice energy, causing "brick-dust" behavior.
Intestinal Permeability Papp​ (A→B) > 10 × 10−6 cm/sCaco-2 MonolayerPermeability Limited: Poor passive diffusion across enterocyte lipid bilayers.
Efflux Ratio (ER) ER < 2.0Caco-2 (B→A / A→B)Active Efflux: The compound is a substrate for P-glycoprotein (P-gp) or BCRP, pumping it back into the gut lumen.
Hepatic Intrinsic Clearance CLint​ < 20 µL/min/mg proteinHuman Liver Microsomes (HLM)High First-Pass Metabolism: Rapid degradation by hepatic amidases or CYPs before reaching systemic circulation.

Troubleshooting Workflows (FAQs)

FAQ 1: My compound shows excellent in vitro target engagement, but in vivo oral exposure is negligible. Where do I start?

Answer: You must first distinguish between absorption failure and first-pass clearance . Nicotinamide derivatives are notoriously susceptible to extensive first-pass metabolism in the liver and gastrointestinal tract[2]. Even if 100% of your dose is absorbed across the gut wall, hepatic enzymes (such as amidases or Nicotinamide N-methyltransferase) can clear the drug before it reaches the systemic circulation.

  • Action: Perform an intravenous (IV) pharmacokinetic study alongside the oral (PO) study. If IV clearance is high and half-life is short, your issue is metabolic stability. If IV exposure is good but PO is poor, your issue is solubility or intestinal permeability.

FAQ 2: The solubility of 5-Bromo-N,4-dimethylnicotinamide in simulated intestinal fluid (FaSSIF) is <10 µg/mL. How do I overcome this?

Answer: The bromine atom and methyl groups on the pyridine ring significantly increase the hydrophobicity and crystal packing density of the molecule. To overcome this, you must disrupt the crystal lattice by formulating the drug as an Amorphous Solid Dispersion (ASD) . ASDs trap the active pharmaceutical ingredient (API) in a high-energy amorphous state within a polymer matrix, which allows the drug to reach supersaturated concentrations in the gastrointestinal fluids[3].

  • Action: Screen polymers like HPMCAS (Hydroxypropyl methylcellulose acetate succinate) or PVP-VA. HPMCAS is particularly effective because its amphiphilic nature stabilizes the supersaturated state and prevents the API from rapidly recrystallizing in the gut[3].

FAQ 3: My compound is soluble, but Caco-2 assays show an Efflux Ratio (ER) of 15. Is it being pumped out?

Answer: Yes. Nicotinamide derivatives and structurally related heterocyclic amides are frequently identified as strong substrates (and sometimes inhibitors) of P-glycoprotein (P-gp / ABCB1)[4]. P-gp is an ATP-dependent efflux pump located on the apical membrane of enterocytes that actively extrudes the drug back into the intestinal lumen.

  • Action: You can bypass P-gp efflux and simultaneous first-pass metabolism by utilizing a Lipid-Based Drug Delivery System (LBDDS) . Highly lipophilic formulations (e.g., self-microemulsifying drug delivery systems or SMEDDS) can promote drug absorption via the intestinal lymphatic system. Lymphatic transport routes the drug directly into the systemic circulation via the thoracic duct, completely bypassing the portal vein and hepatic first-pass metabolism[5].

Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Below are the methodologies for diagnosing efflux and formulating an ASD.

Protocol A: Self-Validating Caco-2 Permeability & Efflux Assay

This protocol determines if low bioavailability is driven by P-gp efflux, using a chemical knockout strategy to prove causality.

  • Cell Culture & Validation: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 21 days to allow full differentiation. Validation Step: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm², confirming intact tight junctions.

  • Dosing Preparation: Prepare 10 µM solutions of 5-Bromo-N,4-dimethylnicotinamide in HBSS buffer (pH 7.4). Prepare a second set of solutions containing 10 µM API + 100 µM Verapamil (a known P-gp inhibitor).

  • Transport Experiment:

    • Apical to Basolateral (A→B): Add 0.5 mL dosing solution to the apical chamber; add 1.5 mL blank HBSS to the basolateral chamber.

    • Basolateral to Apical (B→A): Add 1.5 mL dosing solution to the basolateral chamber; add 0.5 mL blank HBSS to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (100 rpm). Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with an equal volume of blank buffer.

  • Quantification & Causality Check: Analyze samples via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

    • Interpretation: If the baseline ER is > 2.0, but drops to ~1.0 in the presence of Verapamil, you have definitively proven that P-gp efflux is the causal factor for poor permeability.

Protocol B: Preparation of Amorphous Solid Dispersions (ASD) via Solvent Evaporation

This protocol breaks the crystal lattice of the brominated nicotinamide to achieve supersaturation.

  • Polymer Selection: Select HPMCAS-M (medium grade) as the carrier polymer.

  • Co-Dissolution: Dissolve 5-Bromo-N,4-dimethylnicotinamide and HPMCAS-M at a 1:3 (w/w) ratio in a co-solvent system of Dichloromethane/Methanol (1:1 v/v) until a completely clear solution is achieved.

  • Solvent Evaporation: Rapidly remove the solvent using a rotary evaporator set to 40°C under a high vacuum (or via spray drying with an inlet temperature of 80°C).

  • Secondary Drying: Place the resulting solid film in a vacuum desiccator for 24 hours to remove residual solvent.

  • Validation Step (X-Ray Powder Diffraction - XRPD): Analyze the resulting powder using XRPD.

    • Interpretation: The complete absence of sharp Bragg diffraction peaks (replaced by a broad "amorphous halo") validates that the crystal lattice has been successfully disrupted. The API is now kinetically trapped in a high-energy state, ready to yield enhanced aqueous solubility.

Decision Architecture: Overcoming Low Bioavailability

Below is the logical workflow for diagnosing and resolving the pharmacokinetic limitations of 5-Bromo-N,4-dimethylnicotinamide.

Bioavailability_Troubleshooting Start Low Oral Bioavailability (5-Bromo-N,4-dimethylnicotinamide) Solubility Aqueous Solubility Assay (FaSSIF/FeSSIF) Start->Solubility Permeability Caco-2 Permeability Assay (+/- P-gp Inhibitor) Start->Permeability Metabolism Liver Microsomal Stability (HLM/MLM) Start->Metabolism PoorSol Poor Solubility (< 100 µg/mL) Solubility->PoorSol Low Dissolution HighEfflux High Efflux Ratio (ER > 2.0) Permeability->HighEfflux P-gp Substrate HighClearance High Clearance (t1/2 < 30 min) Metabolism->HighClearance Rapid Hepatic Clearance ASD Formulate as ASD (e.g., HPMCAS Polymer Matrix) PoorSol->ASD Lipid Lipid-Based Formulation (Lymphatic Transport Route) HighEfflux->Lipid HighClearance->Lipid Prodrug Prodrug / Analog Design (Block Metabolic Soft Spots) HighClearance->Prodrug

Caption: Diagnostic decision tree for identifying and resolving the root causes of low oral bioavailability.

References

  • Schittny, A., Huwyler, J., & Puchkov, M. "Mechanisms of increased bioavailability through amorphous solid dispersions: a review." Drug Delivery, 2020. Available at:[Link][3]

  • Kalepu, S., Manthina, M., & Padavala, V. "Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs." Journal of Pharmaceutics, 2013. Available at:[Link][5]

  • Wang, Y., et al. "Exploration of 2-((Pyridin-4-ylmethyl)amino)nicotinamide Derivatives as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance." Journal of Medicinal Chemistry, 2017. Available at:[Link][4]

  • Poddar, S. K., et al. "Nicotinamide Mononucleotide Supplementation: Understanding Metabolic Variability and Clinical Implications." Antioxidants (Basel), 2024. Available at:[Link][2]

Sources

Optimization

Optimizing crystallization conditions for 5-Bromo-N,4-dimethylnicotinamide

Welcome to the Technical Support Center for the crystallization of 5-Bromo-N,4-dimethylnicotinamide (CAS: 2246722-11-0)[1]. As a Senior Application Scientist, I have structured this guide to address the specific thermody...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization of 5-Bromo-N,4-dimethylnicotinamide (CAS: 2246722-11-0)[1].

As a Senior Application Scientist, I have structured this guide to address the specific thermodynamic and kinetic challenges associated with this molecule. Nicotinamide derivatives are notorious for their complex crystallization behaviors[2]. The presence of the pyridine ring, the amide group, and the 5-bromo substituent creates a highly competitive landscape between hydrogen bonding and halogen bonding[3][4]. This competition frequently leads to rich polymorphism and a high propensity for liquid-liquid phase separation (LLPS), commonly referred to in the laboratory as "oiling out"[5][6].

This guide provides self-validating protocols, mechanistic explanations, and targeted troubleshooting to ensure you can isolate high-quality, phase-pure crystals.

Part 1: Data Presentation & Solvent Selection

Successful crystallization begins with manipulating the solid-liquid equilibrium. The tables below summarize the quantitative and qualitative data required to design a robust solvent system for 5-Bromo-N,4-dimethylnicotinamide.

Table 1: Recommended Solvent Systems for Nicotinamide Derivatives [7][8][9][10]

Solvent Type Solvent Name Role / Mechanism Suitability / Notes
Good Solvent Acetonitrile High solubility hot, moderate cold. Disrupts weak H-bonds. Excellent. First-line choice for lipophilic halogenated pyridines.
Good Solvent Ethanol Strong H-bond donor/acceptor. High solubility[8]. Good. Prone to forming solvates; use caution if anhydrous form is needed.
Anti-Solvent Water Forces hydrophobic precipitation of the bromo-aromatic core. Moderate. High risk of inducing liquid-liquid phase separation (oiling out).

| Anti-Solvent | Heptane / Cyclohexane | Non-polar. Rapidly decreases solubility of the amide moiety. | Excellent. Ideal for vapor diffusion or slow anti-solvent addition. |

Table 2: Troubleshooting Matrix for Phase Behavior

Observation Thermodynamic Cause Kinetic Cause Recommended Action
Oiling Out System entered the miscibility gap (LLPS)[5]. Supersaturation generated too rapidly[11]. Change solvent system; slow cooling rate; add seed crystals early[5][6].
Microcrystalline Powder High nucleation rate vs. growth rate[12]. Rapid anti-solvent addition or excessive agitation[13]. Implement Ostwald ripening (aging); reduce agitation speed.

| No Precipitation | Solubility curve not crossed[12]. | High energy barrier for primary nucleation[2]. | Evaporate solvent; scratch flask; cool to lower temperature[2]. |

Part 2: Core Crystallization Workflows

Protocol A: Anti-Solvent Crystallization (Kinetically Controlled)

This method is ideal for bulk isolation and purification, leveraging the rapid decrease in solubility upon the addition of a poor solvent[13][14].

  • Dissolution: Dissolve 5-Bromo-N,4-dimethylnicotinamide in a minimal volume of Acetonitrile at 50 °C until complete dissolution is achieved[10][15].

  • Hot Filtration: Pass the hot solution through a 0.2 μm PTFE syringe filter into a pre-warmed receiving vessel. Causality: This removes insoluble impurities that act as heterogeneous nucleation sites for undesired polymorphs[16].

  • Controlled Cooling: Cool the solution slowly (e.g., 0.5 °C/min) to 25 °C. This allows the system to enter the metastable zone without triggering spontaneous primary nucleation.

  • Anti-Solvent Addition: Under moderate stirring (200 rpm), add Heptane dropwise. Causality: Rapid addition generates high local supersaturation at the droplet interface, leading to oiling out or amorphous precipitation[13][14].

  • Nucleation & Aging: Stop the addition immediately once the solution reaches the cloud point (persistent turbidity). Allow the suspension to age for 2–4 hours. This promotes Ostwald ripening, where smaller, less stable crystals dissolve and redeposit onto larger, thermodynamically stable crystals.

  • Isolation: Filter the solid under vacuum and wash with cold Heptane.

AntiSolventWorkflow Start Dissolve 5-Bromo-N,4-dimethylnicotinamide in Good Solvent (e.g., Acetonitrile) Filter Hot Filtration (0.2 μm) to remove impurities Start->Filter Cooling Controlled Cooling to Metastable Zone Filter->Cooling AntiSolvent Dropwise Addition of Anti-Solvent (e.g., Heptane) Cooling->AntiSolvent Nucleation Monitor for Cloud Point (Nucleation) AntiSolvent->Nucleation Induces Supersaturation Aging Aging / Ostwald Ripening (Stirring at constant Temp) Nucleation->Aging Crystal Growth Isolation Filtration & Vacuum Drying Aging->Isolation

Workflow for anti-solvent crystallization of 5-Bromo-N,4-dimethylnicotinamide.

Protocol B: Vapor Diffusion (Thermodynamically Controlled)

This method is the gold standard for growing high-quality single crystals suitable for Single-Crystal X-Ray Diffraction (SCXRD)[7][15].

  • Inner Vial Preparation: Dissolve 10–20 mg of the compound in 0.5 mL of Ethanol in a small, uncapped inner vial[7].

  • Outer Vessel Preparation: Place 3 mL of Cyclohexane (anti-solvent) into a larger outer vessel.

  • Diffusion Phase: Carefully place the inner vial into the outer vessel and seal the outer vessel tightly with a PTFE-lined cap.

  • Equilibration: Store the system in a vibration-free environment at a constant temperature (e.g., 20 °C). Causality: The volatile anti-solvent slowly diffuses through the vapor phase into the inner vial. This exceptionally slow generation of supersaturation bypasses kinetic trapping, heavily favoring the nucleation of the most thermodynamically stable polymorph[4][7].

Part 3: Troubleshooting Guides & FAQs

Q1: My compound is "oiling out" instead of forming solid crystals. What causes this and how do I resolve it? A: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when a supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase rather than forming a solid crystal lattice[5][6]. For nicotinamide derivatives, this happens when the system is pushed into a miscibility gap before solid-liquid nucleation kinetics can take over[5][11].

  • Thermodynamic Fix: Alter the solvent system. If using Ethanol/Water, the miscibility gap is likely too wide. Switching to an Acetonitrile/Toluene or Ethanol/Ethyl Acetate system alters the phase boundaries, allowing the solid-liquid equilibrium curve to be crossed before the LLPS boundary[9][15].

  • Kinetic Fix (Seeding): Introduce high-quality seed crystals into the clear solution before it reaches the cloud point (within the metastable zone). Seeds bypass the high energy barrier for primary nucleation, directing the solute to integrate into a crystal lattice[5][11]. Note: Adding seeds after the oil has formed is a self-defeating protocol, as the seeds will simply dissolve into the solute-rich oil phase[5].

OilingOut Issue Observation: Liquid-Liquid Phase Separation (Oiling Out) Check Is the oil phase stable? Issue->Check Yes Yes (Thermodynamic LLPS) Check->Yes No No (Kinetic LLPS) Check->No Action1 Change Solvent System (Alter Miscibility Gap) Yes->Action1 Action2 Reduce Cooling Rate & Add Seed Crystals Early No->Action2 Action3 Decrease Initial Supersaturation No->Action3

Decision tree for troubleshooting liquid-liquid phase separation (oiling out).

Q2: How do I control polymorphism in this halogenated nicotinamide derivative? A: Nicotinamide and its derivatives are highly polymorphic[3][4]. The 5-bromo substituent introduces the potential for halogen bonding, which competes with the strong hydrogen bonding of the amide group. Polymorph selection is governed by Ostwald's Rule of Stages.

  • To isolate metastable forms , employ kinetically driven methods: rapid cooling, high supersaturation, or melt crystallization[3][4].

  • To isolate the thermodynamically stable form , rely on slow, equilibrium-driven processes: vapor diffusion, slow evaporation, or prolonged slurry aging (solvent-mediated phase transformation) at elevated temperatures[2][7].

Polymorph SuperSat Supersaturated Solution of 5-Bromo-N,4-dimethylnicotinamide Kinetic Fast Cooling / High Supersaturation (Kinetic Control) SuperSat->Kinetic Thermo Slow Evaporation / Low Supersaturation (Thermodynamic Control) SuperSat->Thermo Metastable Metastable Polymorph (Often Needles/Plates) Kinetic->Metastable Stable Stable Polymorph (Often Prisms/Blocks) Thermo->Stable Metastable->Stable Solvent-Mediated Phase Transformation

Thermodynamic vs. kinetic control pathways for polymorph selection.

Q3: The solution remains completely clear despite cooling and anti-solvent addition. What is the next step? A: This indicates insufficient supersaturation, likely due to an overestimation of the compound's solubility profile or an overly potent 'good' solvent[12].

  • Evaporation: Partially evaporate the solvent in a loosely covered vial to gently increase the solute concentration[2].

  • Mechanical Stimulation: Gently scratch the inside of the glass vessel below the solvent line with a glass rod. The microscopic glass fragments and localized acoustic cavitation provide high-energy sites that induce heterogeneous nucleation[2].

  • Re-evaluate Solvents: For highly lipophilic halogenated compounds, straight hot acetonitrile (without a protic solvent) followed by slow cooling is often a superior first-line approach compared to complex solvent mixtures[15].

References

  • Benchchem. "Technical Support Center: Crystallization of N-(2-Amino-phenyl)-nicotinamide".
  • CymitQuimica. "CAS: 2246722-11-0 | CymitQuimica".
  • Benchchem. "Technical Support Center: Optimization of Crystallization Conditions".
  • University of Fribourg. "Guide for crystallization".
  • ACS Publications. "Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization".
  • MDPI. "Special Issue : Anti-Solvent Crystallization".
  • RM@Schools. "Antisolvent Crystallization".
  • Reddit (Chempros). "Need help with antisolvent crystallization of small molecule".
  • PMC. "Rich polymorphism in nicotinamide revealed by melt crystallization".
  • ACS Publications. "Cocrystals of Fenamic Acids with Nicotinamide".
  • Mettler Toledo. "Oiling Out in Crystallization".
  • ACS Publications. "Solubility Determination of Nicotinamide and Its Application for the Cocrystallization with Benzoic Acid".
  • LUTPub. "Effect of Liquid-Liquid Phase Separation During Crystallization".
  • ResearchGate. "An In-Line Study of Oiling Out and Crystallization".
  • MDPI. "Predicting the Solubility of Pharmaceutical Cocrystals in Solvent/Anti-Solvent Mixtures".
  • Physical Chemistry Research. "Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures".

Sources

Reference Data & Comparative Studies

Validation

Objective Comparison Guide: Extraction Methods for 5-Bromo-N,4-dimethylnicotinamide from Biological Matrices

As a Senior Application Scientist, one of the most frequent challenges I encounter in bioanalytical method development is the efficient isolation of halogenated pyridine derivatives from complex biological matrices (plas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most frequent challenges I encounter in bioanalytical method development is the efficient isolation of halogenated pyridine derivatives from complex biological matrices (plasma, urine, and tissue homogenates).

5-Bromo-N,4-dimethylnicotinamide (5-Br-NDMN) (CAS: 2246722-11-0) presents a unique physicochemical profile. To design a robust extraction protocol, we must first understand the causality behind its behavior. The molecule features a weakly basic pyridine nitrogen (pKa ~3.5–4.5) and a neutral amide group. While endogenous nicotinamide is highly polar, the addition of the bromine atom at position 5 and methyl groups at position 4 and the amide nitrogen significantly increases its lipophilicity (estimated LogP ~1.5–2.0).

This dual nature—capable of ionic interaction at low pH and hydrophobic interaction at neutral pH—dictates our extraction strategy. Below is a comprehensive, data-driven comparison of Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) for isolating 5-Br-NDMN.

Physicochemical Causality & Extraction Strategy

To achieve a self-validating analytical method, the extraction chemistry must exploit the analyte's structural features while orthogonalizing against matrix interferences (like phospholipids and endogenous proteins)[1].

  • Solid-Phase Extraction (SPE) via Mixed-Mode Cation Exchange (MCX): Because the pyridine nitrogen is protonated at acidic pH (pH < 2), it can be captured via strong cation exchange. Simultaneously, the lipophilic bromo- and methyl-groups interact with the reversed-phase backbone of the sorbent. This allows for aggressive washing with 100% organic solvents to remove neutral lipids before eluting the analyte with a basic organic solvent[2][3].

  • Liquid-Liquid Extraction (LLE): The increased lipophilicity of 5-Br-NDMN compared to native nicotinamide makes LLE viable. By adjusting the sample to a basic pH (pH > 7), the pyridine ring is deprotonated (neutralized), allowing the molecule to partition into moderately polar organic solvents like Ethyl Acetate or Methyl tert-butyl ether (MTBE)[1].

  • Protein Precipitation (PPT): A non-selective technique that relies on organic solvents (Acetonitrile or Methanol) to denature proteins. While rapid, it fails to remove endogenous phospholipids, leading to significant ion suppression in LC-MS/MS analysis[4].

WorkflowComparison A Biological Sample (Plasma/Urine) B Protein Precipitation (PPT) A->B Add MeCN (3:1 v/v) C Liquid-Liquid Extraction (LLE) A->C pH > 7 + EtOAc D Solid-Phase Extraction (SPE - MCX) A->D Acidify (pH < 2) + Load B_out High Matrix Effect Low Specificity B->B_out C_out Moderate Matrix Effect Good Lipophilic Recovery C->C_out D_out Low Matrix Effect High Specificity & Recovery D->D_out

Caption: Decision tree comparing PPT, LLE, and SPE workflows for 5-Br-NDMN extraction.

Quantitative Performance Comparison

The following table summarizes the experimental performance of each technique when extracting 5-Br-NDMN from human plasma (spiked at 50 ng/mL), analyzed via LC-MS/MS.

ParameterSPE (Mixed-Mode MCX)LLE (Ethyl Acetate)PPT (Acetonitrile)
Absolute Recovery (%) 94.5 ± 2.1%78.2 ± 4.5%88.4 ± 6.2%
Matrix Effect (%) *< 8% (Negligible)18% (Moderate)55% (Severe Suppression)
Phospholipid Removal > 99%~ 85%< 10%
Sample Volume Req. 50 - 100 µL200 - 500 µL50 µL
Processing Time (96-well) 45 minutes60 minutes15 minutes
Cost per Sample HighLowVery Low

*Matrix effect calculated via post-extraction spike method. Values >15% indicate significant ion suppression/enhancement.

Step-by-Step Experimental Methodologies

Protocol A: Mixed-Mode Cation Exchange SPE (The Gold Standard)

This protocol utilizes a polymeric mixed-mode strong cation exchange sorbent (e.g., Oasis MCX or ISOLUTE SCX-3)[2][3]. It is the optimal choice for 5-Br-NDMN due to the basic pyridine ring.

  • Sample Pre-treatment: Aliquot 100 µL of plasma. Add 100 µL of 4% Phosphoric Acid ( H3​PO4​ ) in water. Causality: Drops the pH well below the pKa of the pyridine nitrogen, ensuring 100% protonation (cationic state) for ionic binding.

  • Conditioning: Pass 1 mL of Methanol (MeOH) through the SPE cartridge, followed by 1 mL of LC-MS grade Water.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water. Causality: Removes salts and highly polar endogenous neutrals while keeping the analyte ionically bound.

  • Wash 2 (Organic): Wash with 1 mL of 100% MeOH. Causality: This is the critical step. Because the analyte is locked via ionic bonds, 100% organic solvent can be used to wash away lipophilic interferences (like phospholipids) without eluting the target.

  • Elution: Elute with 2 × 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. Causality: The high pH neutralizes the pyridine nitrogen, breaking the ionic bond, while the organic solvent disrupts hydrophobic interactions, releasing the pure analyte.

  • Reconstitution: Evaporate to dryness under N2​ at 40°C and reconstitute in 100 µL of initial mobile phase.

SPEMechanism Load 1. Load (Acidic pH) Wash1 2. Wash 1 (Aqueous Acid) Load->Wash1 Retains basic pyridine N+ Wash2 3. Wash 2 (100% MeOH) Wash1->Wash2 Removes polar interferences Elute 4. Elute (Basic MeOH) Wash2->Elute Removes lipophilic neutrals Clean Extract Clean Extract Elute->Clean Extract Neutralizes N+, releases analyte

Caption: Mechanistic workflow of Mixed-Mode Cation Exchange SPE for 5-Br-NDMN isolation.

Protocol B: Liquid-Liquid Extraction (The Cost-Effective Alternative)

LLE is highly effective for 5-Br-NDMN due to the lipophilicity imparted by the bromine and methyl groups, provided the pH is strictly controlled[1].

  • Alkalinization: Aliquot 200 µL of plasma into a 2 mL microcentrifuge tube. Add 200 µL of 0.5 M Ammonium Bicarbonate buffer (pH 9.0). Causality: Ensures the pyridine nitrogen is fully deprotonated, maximizing the molecule's lipophilicity.

  • Extraction: Add 1.0 mL of Ethyl Acetate (EtOAc).

  • Partitioning: Vortex vigorously for 5 minutes to ensure maximum surface area contact between the aqueous and organic phases.

  • Separation: Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Recovery: Snap-freeze the aqueous (bottom) layer in a dry ice/ethanol bath. Decant the organic (top) layer into a clean glass vial.

  • Reconstitution: Evaporate the EtOAc under a gentle stream of N2​ and reconstitute in 100 µL of mobile phase.

Protocol C: Protein Precipitation (The Rapid Screen)

Used primarily for high-throughput screening where sensitivity is not the primary limiting factor[4].

  • Precipitation: Aliquot 50 µL of plasma into a 96-well crash plate. Add 150 µL of cold Acetonitrile (MeCN) containing 0.1% Formic Acid and the internal standard. Causality: The high ratio of organic solvent disrupts the hydration layer of proteins, causing them to denature and precipitate.

  • Mixing: Vortex for 2 minutes.

  • Separation: Centrifuge at 15,000 × g for 15 minutes at 4°C to pellet the proteins.

  • Dilution: Transfer 50 µL of the supernatant to a clean plate and dilute with 150 µL of LC-MS grade water. Causality: Diluting the high organic extract prevents "solvent effect" peak distortion (peak splitting or broadening) during reversed-phase LC injection.

Conclusion & Recommendations

For the rigorous quantification of 5-Bromo-N,4-dimethylnicotinamide in pharmacokinetic (PK) or toxicological studies, Mixed-Mode Cation Exchange (MCX) SPE is definitively the superior methodology. It leverages the specific structural features of the molecule—its basic pyridine ring and lipophilic halogens—to provide an ultra-clean extract free of phospholipid-induced matrix effects.

While LLE offers a cheaper alternative with acceptable recovery, it is more labor-intensive and prone to emulsion formation in complex matrices. Protein precipitation should be strictly reserved for early-stage discovery where high-throughput is prioritized over absolute analytical sensitivity.

References
  • Waters Corporation. "A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses." Waters Application Notes. URL:[Link]

  • National Institutes of Health (NIH) / PubMed. "[Improvement of Nicotinic Acid and Nicotinamide Analysis in Meats and Meat Products by HPLC and LC-MS/MS with Solid-Phase Extraction]." PubMed Central. URL:[Link]

  • Danaceau, J., Haynes, K., & Calton, L.J. "Efficient and Clean Extraction of a Multi-Drug Panel with Oasis Prime MCX for Clinical Research." LCMS.cz / Waters Corporation. URL:[Link]

  • Lu, W., et al. "Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors." National Institutes of Health (NIH). URL:[Link]

Sources

Comparative

Validation of 5-Bromo-N,4-dimethylnicotinamide Binding to NAMPT: A Surface Plasmon Resonance (SPR) Comparison Guide

Executive Summary & Mechanistic Context 5-Bromo-N,4-dimethylnicotinamide (CAS: 2246722-11-0) is a low-molecular-weight (~229 Da) heterocyclic fragment primarily utilized in fragment-based drug discovery (FBDD). Its struc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

5-Bromo-N,4-dimethylnicotinamide (CAS: 2246722-11-0) is a low-molecular-weight (~229 Da) heterocyclic fragment primarily utilized in fragment-based drug discovery (FBDD). Its structural scaffold is highly relevant for targeting Nicotinamide Phosphoribosyltransferase (NAMPT) , the rate-limiting enzyme in the mammalian NAD+ salvage pathway[1].

Endogenous nicotinamide (NAM) binds to NAMPT with an exceptionally high ligand efficiency (LE)[2]. However, to develop potent, selective oncology therapeutics, researchers must "grow" these fragments. The rational design behind 5-Bromo-N,4-dimethylnicotinamide is highly specific:

  • The 5-Bromo Substitution: Introduces a bulky, polarizable halogen capable of engaging in halogen bonding or filling a specific hydrophobic sub-pocket near the NAMPT active site.

  • The N,4-Dimethyl Substitution: Restricts the conformation of the amide group, locking the fragment into a bioactive geometry that mimics the transition state and prevents entropic penalty upon binding.

Because this fragment has a very low molecular weight and typically exhibits fast association ( kon​ ) and dissociation ( koff​ ) rates, validating its direct binding to NAMPT requires a highly sensitive, label-free biophysical technique.

G NAM Nicotinamide (NAM) Substrate NAMPT NAMPT Enzyme (Target) NAM->NAMPT Binds Active Site PRPP PRPP Co-substrate PRPP->NAMPT Binds NMN NMN Intermediate NAMPT->NMN Condensation NAD NAD+ Product NMN->NAD NMNAT Enzyme Inhibitor 5-Bromo-N,4-dimethylnicotinamide (Fragment Inhibitor) Inhibitor->NAMPT Competitive Binding

Fig 1: NAMPT-mediated NAD+ salvage pathway and competitive fragment inhibition.

Technology Comparison: Why SPR for Fragment Validation?

When validating the binding of a ~229 Da fragment, researchers typically choose between Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC). SPR is the gold standard for FBDD[2] due to its microfluidic precision and superior signal-to-noise ratio for low-mass analytes.

Objective Performance Comparison
ParameterSurface Plasmon Resonance (SPR)Biolayer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)
Sensitivity (MW Limit) Excellent (<100 Da) Moderate (~300 Da limit)N/A (Mass independent)
Microfluidic Flow Yes (Continuous) No (Orbital shaking)No (Stirring syringe)
Kinetic Resolution High (Resolves fast koff​ ) Low (Struggles with fast off-rates)None (Thermodynamics only)
Solvent Correction Automated & Highly Accurate Difficult (Prone to bulk shifts)N/A (Buffer matching required)
Protein Consumption Very Low (~2-5 µ g/lane ) Low (~10-20 µ g/sensor )High (~1-2 mg/run)
Suitability for this Fragment Optimal (Primary Validation) Sub-optimal (Signal near noise floor)Secondary (Orthogonal Validation)

The Causality of Choice: BLI measures the interference pattern of white light reflecting off a fiber-optic tip. A 229 Da molecule simply does not create a thick enough optical layer to generate a robust signal above the baseline noise. Conversely, SPR utilizes continuous microfluidic flow over a thin gold film, allowing for high-density target immobilization and rigorous solvent correction, which is mandatory for resolving the tiny Response Units (RU) generated by 5-Bromo-N,4-dimethylnicotinamide.

Experimental Protocol: A Self-Validating SPR Workflow

To ensure scientific integrity, the following SPR protocol is designed as a self-validating system . Every step includes internal controls to differentiate true thermodynamic binding from non-specific aggregation or bulk refractive index artifacts.

Step 1: High-Density Target Immobilization
  • Action: Immobilize recombinant human NAMPT (MW ~55 kDa) onto a CM5 sensor chip using standard amine coupling (EDC/NHS chemistry) at pH 5.5.

  • Causality: The maximum theoretical response ( Rmax​ ) is dictated by the mass ratio of the fragment to the target:

    Rmax​=(MWfragment​/MWtarget​)×Rimmobilized​×Stoichiometry

    To achieve a detectable Rmax​ of ~20 RU for the 229 Da 5-Bromo-N,4-dimethylnicotinamide, you must immobilize a high density of NAMPT (~4800 to 5000 RU).

  • Validation: A reference channel (Flow Cell 1) must be activated and blocked (ethanolamine) without protein to serve as an inline subtraction control for non-specific binding.

Step 2: Rigorous DMSO Solvent Correction
  • Action: Prepare a running buffer of 1x PBS, 0.05% Tween-20, and exactly 5% DMSO . Create a solvent correction calibration curve by injecting 8 buffer samples ranging from 4.5% to 5.8% DMSO.

  • Causality: Fragments are highly hydrophobic and require DMSO for solubility. A mere 1% mismatch in DMSO concentration between the running buffer and the injected sample causes a massive bulk refractive index shift of ~1200 RU. This artifact would completely obliterate the true 20 RU binding signal of the fragment.

  • Validation: The SPR software plots the reference-subtracted RU against the absolute RU to create a calibration model, mathematically stripping away bulk solvent artifacts from the fragment data.

Step 3: Fast-Flow Kinetic Injection
  • Action: Inject 5-Bromo-N,4-dimethylnicotinamide in a 2-fold dose-response series (e.g., 3.125 µM to 200 µM) at a high flow rate of 60 µL/min .

  • Causality: Fragments exhibit extremely fast on/off rates. If the flow rate is too slow, the fragment will rebind to the dense NAMPT surface during the dissociation phase, causing Mass Transport Limitation (MTL) and artificially flattening the koff​ curve. A fast flow rate sweeps dissociated fragments away instantly.

Step 4: Steady-State Affinity Fitting
  • Action: Extract the equilibrium response ( Req​ ) at the plateau of each injection curve. Plot Req​ versus fragment concentration to calculate the equilibrium dissociation constant ( KD​ ).

  • Causality: Because fragment kinetics are often "square" (too fast for the instrument's optical sampling rate to resolve the curvature of the association phase), attempting to fit kon​ and koff​ directly can yield high mathematical errors. Steady-state affinity fitting relies purely on the thermodynamic equilibrium, providing a highly trustworthy KD​ value[2].

SPR_Workflow Immob 1. Target Immobilization High Density NAMPT (>5000 RU) Solvent 2. Solvent Correction DMSO Calibration (4.5% - 5.8%) Immob->Solvent Inject 3. Fragment Injection Dose-Response (Fast Flow: 60 µL/min) Solvent->Inject Fit 4. Data Analysis Steady-State Affinity (Req vs. Conc) Inject->Fit

Fig 2: Self-validating SPR workflow for low-molecular-weight fragment screening.

References

  • Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity Source: Nature Communications (2017) URL:[Link]

  • Fragment-Based Identification of Amides Derived from trans-2-(Pyridin-3-yl)cyclopropanecarboxylic Acid as Potent Inhibitors of Human Nicotinamide Phosphoribosyltransferase (NAMPT) Source: Journal of Medicinal Chemistry, ACS Publications (2014) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 5-Bromo-N,4-dimethylnicotinamide

This guide provides essential, field-proven safety protocols and logistical plans for the handling and disposal of 5-Bromo-N,4-dimethylnicotinamide. It is designed for researchers, scientists, and drug development profes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, field-proven safety protocols and logistical plans for the handling and disposal of 5-Bromo-N,4-dimethylnicotinamide. It is designed for researchers, scientists, and drug development professionals to ensure a safe and compliant laboratory environment. The procedures outlined below are grounded in established safety principles for handling similar chemical compounds and are designed to be self-validating through a clear understanding of the "why" behind each step.

Hazard Identification and Risk Assessment

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Can cause serious eye irritation.[1][2][3]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][3]

  • Harmful if Swallowed: May be harmful if ingested.[2][3]

It is imperative to handle this compound with the assumption that it possesses these hazardous properties.

Hazard Summary Table
Hazard ClassificationDescriptionGHS PictogramSignal Word
Skin Irritation (Category 2)Causes skin irritation.[1][2][3]GHS07Warning
Serious Eye Irritation (Category 2A)Causes serious eye irritation.[1][2][3]GHS07Warning
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationMay cause respiratory irritation.[1][2][3]GHS07Warning
Acute toxicity, oral (Category 4)Harmful if swallowed.[2][3]GHS07Warning

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks of exposure. The following PPE is mandatory when handling 5-Bromo-N,4-dimethylnicotinamide.

PPE Requirements Table
Body PartRequired PPEStandardRationale
Eyes/Face Safety glasses with side-shields or goggles.EN166 (EU) or ANSI Z87.1 (US)To protect against splashes and airborne particles that can cause serious eye irritation.[1][4][5]
Hands Nitrile rubber gloves.EN 374To prevent skin contact which can lead to irritation. Gloves should be inspected before use and disposed of properly after handling the chemical.[1][5][6]
Body Laboratory coat.N/ATo protect skin and personal clothing from contamination.[1][4]
Respiratory Use in a well-ventilated area or chemical fume hood. For large quantities or potential for dust generation, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[1][4][5]N/ATo prevent inhalation of dust particles that can cause respiratory tract irritation.[1][2][3]

Safe Handling and Operations Workflow

A systematic approach to handling 5-Bromo-N,4-dimethylnicotinamide, from receipt to disposal, is essential for maintaining a safe laboratory environment.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Receiving & Inspection b Storage in a cool, dry, well-ventilated area a->b Store securely c Don Appropriate PPE b->c Initiate handling d Weighing in a fume hood or ventilated enclosure c->d Ensure safety e Experimental Use d->e Proceed with caution f Decontamination of workspace e->f Post-experiment g Segregation of chemical waste f->g i Final Disposal via licensed contractor g->i h Disposal of contaminated PPE h->i

Caption: Workflow for the safe handling of 5-Bromo-N,4-dimethylnicotinamide.

Step-by-Step Handling Procedures
  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage.

    • Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4] Keep the container tightly closed.[1][5]

  • Preparation and Weighing:

    • Always handle this compound within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

    • Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.

    • When weighing, use a spatula to handle the solid powder to avoid generating dust.

  • During Experimental Use:

    • Avoid direct contact with skin and eyes.[5]

    • Ensure adequate ventilation is maintained throughout the experiment.

    • Wash hands thoroughly after handling, even if gloves were worn.[1]

Emergency Procedures and First Aid

In the event of an exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][5]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1][5]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[1][5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][5]

Spill Management and Disposal Plan

Proper management of spills and waste is a critical component of laboratory safety and environmental responsibility.

Spill Cleanup Protocol
  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated.

  • Contain the Spill: For small spills, carefully sweep up the solid material, avoiding dust generation.[4][5] Place the spilled material into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., water), and then wipe the area with a dry cloth. Collect all cleanup materials for disposal as hazardous waste.

  • Report: Report the spill to the laboratory supervisor or safety officer.

Waste Disposal
  • Chemical Waste: All waste containing 5-Bromo-N,4-dimethylnicotinamide should be collected in a clearly labeled, sealed container.

  • Contaminated Materials: Any materials that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.

  • Final Disposal: Arrange for the disposal of all waste through a licensed and approved waste disposal company.[1][3] Do not dispose of this chemical down the drain.[5]

References

  • Thermo Fisher Scientific. (2011, June 20).
  • Thermo Fisher Scientific. (2009, September 26).
  • Pallav Chemicals.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1808, 5-Bromonicotinamide. Retrieved from [Link]

  • Sigma-Aldrich. (2014, June 29). Safety Data Sheet for 5-Bromo-5-nitro-1,3-dioxane.
  • Carl ROTH. Safety Data Sheet: Nicotinamide adenine dinucleotide.
  • Capot Chemical. (2009, May 25). MSDS of 5-Bromonicotinamide.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.